1,3-Dibromo-2,4-dimethylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dibromo-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZDRWXCQFBOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275094 | |
| Record name | 1,3-dibromo-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-19-8 | |
| Record name | 1,3-dibromo-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 1,3-Dibromo-2,4-dimethylbenzene
An In-Depth Technical Guide to 1,3-Dibromo-2,4-dimethylbenzene
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 90434-19-8). Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, reactivity, and practical applications in modern organic synthesis. A detailed, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction is presented, complete with mechanistic insights and workflow visualization, underscoring the compound's utility as a versatile building block.
Introduction and Molecular Overview
This compound is a substituted aromatic hydrocarbon featuring a benzene ring functionalized with two bromine atoms and two methyl groups. This specific arrangement of substituents imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of two bromine atoms, which are excellent leaving groups, positions this compound as a key precursor for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling methodologies.[1]
Its structural isomerism is a critical consideration for synthetic chemists; the precise placement of the bromo and methyl groups dictates the regioselectivity of subsequent reactions and the final architecture of the target molecule. This guide focuses specifically on the 1,3-dibromo-2,4-dimethyl isomer, a liquid at room temperature, distinguishing it from other solid isomers like 1,4-Dibromo-2,5-dimethylbenzene.
Core Compound Identifiers:
-
Chemical Name: this compound
-
Synonym(s): 2,4-Dibromo-m-xylene
-
Molecular Formula: C₈H₈Br₂[2]
-
SMILES: CC1=C(C(=C(C=C1)Br)C)Br[2]
Physical and Spectroscopic Properties
The physical state and properties of a reagent are fundamental to its handling, storage, and application in experimental design. This compound is a combustible liquid, necessitating storage in a cool, dry, and well-ventilated area away from ignition sources.[4][5]
Table 1: Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 263.96 g/mol | [2][6] |
| Appearance | Light brown to brown liquid | [4] |
| Boiling Point | 269 °C | [4] |
| Density | 1.710 g/mL | [4] |
| Flash Point | 125 °C | [4] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [4] |
| Solubility | Low water solubility; soluble in common organic solvents | [5] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for identity confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct singlets for the non-equivalent methyl groups (C2-CH₃ and C4-CH₃) and two signals in the aromatic region for the two non-equivalent aromatic protons (C5-H and C6-H). The integration of these peaks would correspond to a 3:3:1:1 ratio.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to the six carbons of the benzene ring (four substituted, two unsubstituted) and the two methyl carbons. The carbons bonded to bromine will exhibit characteristic chemical shifts further downfield. For instance, in the closely related compound 1-bromo-2,4-dimethylbenzene, the methyl carbons appear around 20.8 and 22.8 ppm, while the aromatic carbons span from approximately 121.5 to 137.4 ppm.[7]
-
Chemical Properties and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of its two carbon-bromine bonds. As an aryl halide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][8]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful method for creating a carbon-carbon bond between an organohalide and an organoboron species.[9] this compound is an ideal substrate for this reaction due to several factors:
-
Excellent Leaving Groups: The bromine atoms are readily displaced during the oxidative addition step of the catalytic cycle.
-
Sequential Coupling Potential: The two bromine atoms may exhibit differential reactivity under carefully controlled conditions, allowing for selective, stepwise functionalization to build molecular complexity.
The general mechanism involves a palladium(0) catalyst and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] The presence of a base is critical for the transmetalation step, where it activates the organoboron compound to facilitate the transfer of the organic group to the palladium center.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a representative, self-validating procedure for the mono-arylation of this compound with phenylboronic acid.
Objective: To synthesize 3-Bromo-2,4-dimethyl-1,1'-biphenyl.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a stable and common palladium precursor. SPhos is an electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl bromides and facilitates the overall catalytic cycle, making it highly effective for this type of transformation.
-
Base: K₃PO₄ is a moderately strong base effective in promoting the transmetalation step without causing hydrolysis of sensitive functional groups.[10]
-
Solvent System: A biphasic toluene/water system is often employed. Toluene solubilizes the organic reagents, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[10]
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Flask Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound, phenylboronic acid, and finely ground potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.
-
Degassing: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas (Nitrogen or Argon). This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed toluene and water via syringe. The typical solvent ratio is around 4:1 (toluene:water).
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously to ensure adequate mixing between the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][5]
Precautionary Measures:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Keep away from heat, sparks, and open flames.[13]
-
Consult the full Safety Data Sheet (SDS) before use for comprehensive handling and disposal information.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its distinct physical properties and, more importantly, its chemical reactivity as a substrate in powerful cross-coupling reactions make it an essential tool for chemists aiming to construct complex molecular architectures. The reliable application of this reagent, as demonstrated in the provided Suzuki-Miyaura protocol, enables the efficient synthesis of substituted biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science. A thorough understanding of its properties, handling requirements, and reactivity is paramount for its safe and effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 90434-19-8 [chemicalbook.com]
- 4. This compound | 90434-19-8 [amp.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 1,5-Dibromo-2,4-dimethylbenzene | C8H8Br2 | CID 621990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Experimental Data of 1,3-Dibromo-2,4-dimethylbenzene (CAS Number: 90434-19-8)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape for a Niche Chemical Entity
This technical guide delves into the available experimental data for 1,3-Dibromo-2,4-dimethylbenzene (CAS No. 90434-19-8). As a Senior Application Scientist, it is crucial to acknowledge from the outset that this compound is a relatively niche chemical entity. Consequently, the publicly accessible experimental data is not as exhaustive as for more common reagents or drug candidates. This guide, therefore, serves a dual purpose: to meticulously present the existing, verified data and to provide expert-guided, logical frameworks for experimental design where specific data is absent. The protocols and analyses described herein are grounded in established principles for analogous brominated aromatic compounds, offering a robust starting point for researchers. Every effort has been made to ensure scientific integrity, with clear distinctions between directly reported data and extrapolated methodologies.
Section 1: Chemical Identity and Physicochemical Properties
This compound, also known as 2,4-Dibromo-m-xylene, is a substituted aromatic hydrocarbon. A foundational understanding of its basic properties is the first step in any experimental consideration.
| Property | Value | Source |
| CAS Number | 90434-19-8 | N/A |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Synonyms | Benzene, 1,3-dibromo-2,4-dimethyl-; 2,4-Dibromo-m-xylene | [1] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |
| LogP (calculated) | 3.82844 | [1] |
Rationale for Data Presentation: The table above provides a concise summary of the fundamental identifiers and computed physicochemical properties. For drug development professionals, the calculated LogP suggests moderate lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile, such as absorption and distribution. The TPSA of zero indicates a non-polar nature.
Section 2: Synthesis and Purification
While a dedicated, optimized synthesis for this compound is not extensively documented in peer-reviewed literature, its formation as a byproduct in the bromination of substituted benzoic acids has been reported. Understanding its synthesis is critical for anticipating potential impurities.
Synthetic Pathway Overview
This compound has been identified as a minor product in the synthesis of 2-bromo-1,3-dimethylbenzene from 2,6-dimethylbenzoic acid using tetrabutylammonium tribromide (Bu₄NBr₃) as the brominating agent.[2] This suggests that under certain conditions, electrophilic aromatic substitution on a dimethylbenzene scaffold can lead to dibromination at the 1 and 3 positions relative to the methyl groups.
Caption: Synthetic context of this compound formation.
Experimental Protocol: Purification by Column Chromatography
The purification of this compound from a reaction mixture can be effectively achieved using column chromatography.[2] The choice of a non-polar mobile phase is dictated by the compound's low polarity.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase. Given the non-polar nature of this compound, a normal-phase chromatography setup with a polar stationary phase (silica gel) and a non-polar mobile phase (hexane) is appropriate.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.
-
Column Packing: Carefully pour the slurry into a glass column, allowing the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a yellow oil.[2]
Section 3: Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (500 MHz, CDCl₃): [2]
-
δ 6.90 (s, 2H): This singlet corresponds to the two aromatic protons. The singlet nature arises from the symmetry of the molecule where these protons are chemically equivalent and have no adjacent protons to couple with.
-
δ 2.38 (s, 6H): This singlet is assigned to the six protons of the two methyl groups at positions 2 and 4.
-
δ 2.24 (s, 3H): Note: The referenced source has a discrepancy in the number of protons for this signal in the context of the target molecule. Based on the structure of this compound, this signal is likely from an impurity or a different compound. For the target molecule, only two methyl group signals are expected.
¹³C NMR (126 MHz, CDCl₃): [2]
-
δ 138.0, 136.4, 129.2, 124.3: These signals correspond to the carbon atoms of the benzene ring. The signals at δ 124.3 and 129.2 are likely the bromine-substituted carbons, while the signals at δ 138.0 and 136.4 are attributed to the methyl-substituted and unsubstituted aromatic carbons.
-
δ 23.9, 20.8: These signals are in the typical range for methyl carbons attached to an aromatic ring.
Caption: General workflow for NMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For purity assessment and identification, GC-MS is a powerful technique. While a specific protocol for this compound is not available, a general method for brominated aromatic compounds can be adapted.
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the MS, providing a unique mass spectrum for identification.
Suggested GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Expected Mass Spectrum: The mass spectrum should show a molecular ion peak cluster corresponding to the molecular weight of 263.96 g/mol , with the characteristic isotopic pattern of two bromine atoms.
Section 4: Toxicological Profile (Inferred)
Specific toxicological data for this compound is not publicly available. However, by examining the data for related compounds like brominated benzenes and xylenes, a preliminary toxicological assessment can be inferred. This is a critical consideration for handling and for any potential therapeutic development.
General Toxicity of Brominated Aromatic Compounds:
-
Many brominated flame retardants, which are structurally related, are persistent in the environment and can bioaccumulate.[3]
-
Some di- and tribromobenzenes have been shown to be hepatotoxic in animal studies.[4]
-
The toxicity of brominated flame retardants themselves can be low, but their degradation or combustion byproducts can be highly toxic.[4]
General Toxicity of Xylenes:
-
Xylene isomers are known to have toxic effects on the central nervous, respiratory, and hepatic systems.[5][6]
-
In vitro studies on xylene have shown embryotoxicity, causing a dose-dependent retardation of growth and development in rat embryos.[7]
-
Occupational exposure to xylene has been associated with various health issues, including irritation and potential long-term organ damage.[6]
Expert Insight: Given that this compound combines a xylene backbone with bromine substituents, it is prudent to handle this compound with significant care, assuming potential for both hepatotoxicity and neurotoxicity. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used, and all handling should be performed in a well-ventilated fume hood. For any in vivo studies, a thorough toxicological evaluation would be a mandatory first step.
Section 5: Potential Applications and Future Directions
There are no documented applications of this compound in drug development or other fields. However, its structure suggests potential utility as a building block in organic synthesis.
Hypothetical Applications:
-
Cross-Coupling Reactions: The two bromine atoms can serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of more complex molecular architectures.
-
Precursor for Polycyclic Aromatic Hydrocarbons: Through appropriate reactions, the dibrominated xylene core could be elaborated into larger, functionalized aromatic systems.
Future Research:
-
Definitive Synthesis: Development of a high-yield, selective synthesis for this compound is needed.
-
Comprehensive Characterization: A full suite of analytical data, including IR and high-resolution mass spectrometry, should be acquired.
-
Toxicological Evaluation: In vitro and in vivo studies are necessary to determine the specific toxicological profile of this compound.
-
Exploration of Biological Activity: Screening for biological activity in various assays could uncover potential therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Toxicological Effects of Technical Xylene Mixtures on the Female Reproductive System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Health Hazards of Xylene: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Embryotoxicity of xylene and toluene: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Steric Maze: A Technical Guide to the Reactivity of C-Br Bonds in 1,3-Dibromo-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-2,4-dimethylbenzene presents a unique challenge and opportunity in synthetic chemistry. Its sterically encumbered C-Br bonds, flanked by methyl groups, offer a platform for investigating selective functionalization and constructing complex molecular architectures. This in-depth technical guide provides a comprehensive analysis of the factors governing the reactivity of these C-Br bonds in palladium-catalyzed cross-coupling reactions. By synthesizing established principles of organometallic chemistry with insights into the effects of steric hindrance, this document serves as a roadmap for researchers seeking to unlock the synthetic potential of this versatile building block. While specific literature on this exact molecule is limited, this guide extrapolates from well-understood concepts and provides model protocols to empower chemists in their experimental design.
Introduction: The Structural Landscape of this compound
This compound (CAS No. 90434-19-8, Molecular Formula: C₈H₈Br₂) is an aromatic compound featuring a benzene ring substituted with two bromine atoms and two methyl groups. The key structural feature dictating its reactivity is the substitution pattern: each bromine atom is flanked by at least one methyl group, creating a sterically hindered environment. This steric congestion significantly influences the accessibility of the C-Br bonds to catalytic species, thereby governing the reaction kinetics and, potentially, the selectivity of substitution.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 90434-19-8 |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| Appearance | Predicted to be a solid or liquid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Note: Experimental physical properties for this specific compound are not widely reported in public literature.
Unraveling Reactivity: Steric and Electronic Effects at Play
The reactivity of the C-Br bonds in this compound is a delicate interplay of steric and electronic factors.
2.1. Steric Hindrance: The Dominant Factor
The ortho-methyl groups impose significant steric hindrance around the C-Br bonds. This steric bulk can impede the approach of the bulky palladium catalyst, which is a prerequisite for the initial oxidative addition step in most cross-coupling reactions. Consequently, reactions involving this compound are expected to be slower and require more forcing conditions compared to less hindered aryl bromides.
2.2. Electronic Effects: A Subtle Influence
The two methyl groups are electron-donating through hyperconjugation, which slightly increases the electron density of the aromatic ring. This increased electron density can make the C-Br bond stronger and less susceptible to oxidative addition by an electron-rich palladium(0) catalyst. However, in the context of the significant steric hindrance, this electronic effect is likely to play a secondary role in modulating reactivity.
2.3. Differential Reactivity of the C-Br Bonds
A key question for synthetic chemists is whether one C-Br bond can be selectively functionalized over the other.
-
C1-Br Bond: This bromine is flanked by one ortho-methyl group (at C2).
-
C3-Br Bond: This bromine is also flanked by one ortho-methyl group (at C4) and is meta to the other methyl group.
Based on steric arguments alone, the two C-Br bonds are in similar, albeit not identical, steric environments. The C1-Br bond has a methyl group at the 2-position, while the C3-Br bond has a methyl group at the 4-position. The proximity of the second methyl group at the 4-position to the C3-Br bond might lead to subtle differences in reactivity. However, achieving high selectivity for mono-functionalization will likely depend heavily on fine-tuning reaction conditions, such as the choice of catalyst, ligand, temperature, and reaction time.
Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide
The C-Br bonds in this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of C-C, C-N, and C-O bonds.[1] Given the steric hindrance, the choice of a suitable catalyst system, particularly the ligand, is paramount for successful transformations. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of sterically hindered aryl bromides.[2]
The following sections provide model protocols for key cross-coupling reactions. These are intended as starting points and will likely require optimization for this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. For sterically hindered substrates, the use of bulky and electron-rich phosphine ligands is often crucial for achieving good yields.[2][3]
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Table 2: Model Protocol for Mono-Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Aryl Bromide | This compound (1.0 equiv) | The sterically hindered substrate. |
| Boronic Acid | Arylboronic acid (1.1-1.5 equiv) | Using a slight excess can drive the reaction to completion. For selective mono-coupling, stoichiometry is critical. |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium(II) precatalyst. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for promoting oxidative addition of hindered aryl bromides.[3] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A moderately strong base that is effective in Suzuki couplings. |
| Solvent | Toluene/H₂O (e.g., 10:1 v/v) | A biphasic solvent system is often beneficial for Suzuki reactions. |
| Temperature | 80-110 °C | Elevated temperatures are typically required for hindered substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst deactivation. |
Expertise & Experience: The key to achieving mono-arylation lies in carefully controlling the stoichiometry of the boronic acid and monitoring the reaction progress closely. Lowering the reaction temperature and using a less active catalyst system could also favor mono-substitution. For di-substitution, a larger excess of the boronic acid and more forcing conditions would be necessary.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] Similar to Suzuki coupling, sterically hindered substrates require specialized ligands to achieve high efficiency.[5]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 3: Model Protocol for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Aryl Bromide | This compound (1.0 equiv) | The sterically hindered substrate. |
| Amine | Primary or secondary amine (1.2-1.5 equiv) | The nucleophilic coupling partner. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%) or a G3-precatalyst (2-5 mol%) | Pd₂(dba)₃ is a common Pd(0) source; preformed catalysts can offer better reproducibility. |
| Ligand | RuPhos or tBuXPhos (2-6 mol%) | Highly effective, bulky ligands for the amination of hindered aryl bromides. |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are typically used. |
| Temperature | 80-120 °C | Elevated temperatures are generally necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] For sterically hindered aryl bromides, this reaction can be particularly challenging.
Diagram 3: Sonogashira Coupling Experimental Setup
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 1,3-Dibromo-2,4-dimethylbenzene: A Technical Guide for Advanced Organic Synthesis
Introduction: Unlocking the Potential of a Key Aromatic Building Block
In the landscape of organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules in pharmaceutical and materials science. 1,3-Dibromo-2,4-dimethylbenzene (CAS No. 90434-19-8), a substituted xylene, presents itself as a highly versatile, yet underutilized, building block. Its structural arrangement—two bromine atoms flanking a methyl group and ortho to another—offers a unique platform for selective and sequential chemical transformations. The bromine atoms serve as excellent leaving groups for a variety of powerful cross-coupling reactions, while the methyl groups influence the steric and electronic environment of the benzene ring.
This technical guide provides an in-depth exploration of the potential applications of this compound in modern organic synthesis. Moving beyond a mere listing of reactions, we will delve into the causality behind experimental choices, provide robust, self-validating protocols based on established methodologies for analogous aryl bromides, and offer insights into achieving desired synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel chemical entities.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is primarily dictated by the two carbon-bromine (C-Br) bonds. These bonds are prime sites for palladium-catalyzed cross-coupling reactions, as well as for the formation of organometallic intermediates such as Grignard or organolithium reagents.
A key strategic consideration is the potential for selective mono- or di-functionalization. The electronic environment of the two bromine atoms is similar, making statistical mixtures of mono-substituted products likely under stoichiometric conditions. However, careful control of reaction parameters, including temperature, catalyst loading, and the nature of the coupling partner, can often favor mono-arylation, leaving the second bromine available for subsequent, different transformations. This opens the door to the synthesis of unsymmetrical, highly functionalized xylene derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester.[3][4] This reaction is fundamental in the synthesis of pharmaceuticals and conjugated polymers.
Causality of Experimental Choices: The mechanism involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a Pd(0) complex.[2] A base is crucial for the activation of the boronic acid, forming a boronate species that facilitates the transmetalation step with the palladium center.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote high turnover rates.[5] The solvent system, often a mixture of an organic solvent and an aqueous base solution, is chosen to solubilize all reactants.[4]
Representative Experimental Protocol for Mono-Arylation:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base such as K₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent system (e.g., a 4:1 mixture of Toluene and Water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the mono-arylated product.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Conditions | Role in Reaction |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst for C-C bond formation |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes catalyst, enhances reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the boronic acid for transmetalation |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | Solubilizes reactants |
| Temperature | 80 - 110 °C | Provides activation energy for the reaction |
Visualization: Suzuki-Miyaura Catalytic Cycle
References
Crystal structure of 1,3-Dibromo-2,4-dimethylbenzene
An In-Depth Technical Guide to the Prospective Crystal Structure of 1,3-Dibromo-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound with potential applications in organic synthesis and materials science. Understanding its solid-state structure is paramount for predicting its physical properties, stability, and intermolecular interactions, which are critical for its application in drug development and materials design. This guide provides a comprehensive overview of the experimental and computational methodologies required to determine and analyze the crystal structure of this compound. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines a predictive framework based on the crystallographic data of analogous bromo-substituted benzene derivatives. It details the anticipated intermolecular interactions, such as halogen bonding and C-H···Br hydrogen bonds, that are likely to govern the crystal packing. Furthermore, a step-by-step protocol for single-crystal X-ray diffraction is presented, offering a practical guide for researchers aiming to elucidate this structure.
Introduction: The Significance of Crystal Structure in Molecular Design
The precise three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, dictates a material's macroscopic properties, including its melting point, solubility, and mechanical strength. In the pharmaceutical industry, the crystalline form of an active pharmaceutical ingredient (API) can influence its bioavailability and stability. For materials scientists, crystal engineering allows for the rational design of materials with desired optical or electronic properties.
This compound (C₈H₈Br₂) is a substituted aromatic compound whose solid-state architecture is expected to be influenced by a variety of non-covalent interactions. The presence of two bromine atoms and two methyl groups on the benzene ring creates a specific electronic and steric profile that will drive the molecular packing in the solid state. This guide will explore the anticipated structural features of this compound and provide a detailed roadmap for its experimental structure determination.
Predicted Molecular Geometry and Intermolecular Interactions
Based on the known structures of other bromo-substituted benzene derivatives, we can predict the key structural features and intermolecular interactions that are likely to be present in the crystal lattice of this compound.[1][2]
Molecular Conformation
The core of the molecule is a planar benzene ring. The bromine atoms and the carbon atoms of the methyl groups will lie in or close to this plane. The hydrogen atoms of the methyl groups will be arranged tetrahedrally around their respective carbon atoms.
Potential Intermolecular Interactions
The crystal packing of this compound will likely be dominated by the following non-covalent interactions:
-
Halogen Bonding (Br···Br): Interactions between the electrophilic region of a bromine atom on one molecule and the nucleophilic region of a bromine atom on an adjacent molecule are a common feature in the crystal structures of bromo-aromatic compounds.[1][2]
-
C-H···Br Hydrogen Bonding: The hydrogen atoms of the methyl groups and the aromatic ring can act as hydrogen bond donors to the bromine atoms, which act as acceptors. These weak hydrogen bonds play a significant role in stabilizing the crystal lattice.[1][2]
-
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.
The interplay of these interactions will determine the final packing motif. It is plausible that the molecules will arrange in a layered or herringbone fashion to maximize these stabilizing contacts.
Experimental Workflow for Crystal Structure Determination
The definitive method for determining the crystal structure of a small molecule is single-crystal X-ray diffraction. The following protocol outlines the necessary steps, from material synthesis to structure refinement.
Synthesis and Purification
While this compound is commercially available, its synthesis can be achieved through the bromination of 2,4-dimethylbenzene.[3] Purification to obtain high-purity material is crucial for successful crystallization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90434-19-8 | [4][5] |
| Molecular Formula | C₈H₈Br₂ | [4] |
| Molecular Weight | 263.96 g/mol | [4] |
| Appearance | Light brown to brown liquid | [6] |
| Boiling Point | 269 °C | [6] |
| Density | 1.710 g/cm³ | [6] |
Crystallization
Obtaining single crystals of suitable quality for X-ray diffraction is often the most challenging step.
Experimental Protocol: Crystallization of this compound
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethanol, ethyl acetate, dichloromethane) to determine the solubility of the compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystal growth.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent in which the compound is insoluble but the good solvent is miscible. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, leading to crystallization.
Single-Crystal X-ray Diffraction
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.[7][8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[7]
Diagram 1: Experimental Workflow for Crystal Structure Determination
Caption: Workflow for determining the crystal structure.
Computational Analysis and Structure Validation
Once a structural model is obtained, computational methods can be used to analyze the intermolecular interactions and validate the experimental results.
-
Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in the crystal lattice.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature and strength of the intermolecular interactions, such as halogen and hydrogen bonds.
Diagram 2: Predicted Intermolecular Interactions
Caption: Key intermolecular interactions predicted.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its elucidation and analysis. By leveraging knowledge from related compounds, a predictive understanding of its solid-state architecture can be formed. The detailed experimental protocols offer a clear path for researchers to obtain high-quality single crystals and solve the structure using X-ray diffraction. The resulting structural information will be invaluable for the rational design of new materials and pharmaceutical compounds based on this molecular scaffold.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 90434-19-8 [chemicalbook.com]
- 6. This compound | 90434-19-8 [amp.chemicalbook.com]
- 7. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-2,4-dimethylbenzene
This guide provides a comprehensive overview of the essential safety and handling precautions for 1,3-Dibromo-2,4-dimethylbenzene (CAS No. 90434-19-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, field-proven handling protocols, and emergency procedures to ensure a safe laboratory environment. The information herein is grounded in established safety principles for brominated aromatic compounds and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer upon receipt of the chemical.
Section 1: Compound Profile and Hazard Identification
This compound is a brominated aromatic compound used as a building block in organic synthesis.[1][2][3][4][5] Understanding its inherent hazards is the foundation of safe handling. While a comprehensive toxicological profile for this specific isomer is not extensively documented, data from structurally similar compounds and available supplier information allow for a robust hazard assessment.
1.1 Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1][2] |
| Appearance | Light brown to brown liquid | [6] |
| Boiling Point | 269 °C | [6] |
| Density | 1.710 g/cm³ | [6] |
| Flash Point | 125 °C | [6] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [6][7] |
1.2 GHS Hazard Classification
Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1][6] The corresponding pictograms and signal words serve as immediate visual warnings of the potential risks.
| GHS Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |
|
| Warning | H411: Toxic to aquatic life with long lasting effects. |
Precautionary Statements: P261, P264, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P391, P403+P233, P405, P501.[6]
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management for handling this compound involves implementing a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes eliminating or minimizing hazards at their source.
Caption: The Hierarchy of Controls model, prioritizing the most effective safety measures.
-
Elimination/Substitution: While not always feasible in research, consider if a less hazardous reagent can be substituted.
-
Engineering Controls: This is the primary line of defense. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8][9] Ensure safety showers and eyewash stations are readily accessible.[9]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[9] Prohibit eating, smoking, or drinking in the laboratory.[9]
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with higher-level controls.
Section 3: Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable when handling this compound.[8]
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a potential for splashing. | Must be compliant with ANSI Z87.1 standards.[8] |
| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat should be worn over personal clothing. | Inspect gloves for integrity before each use.[8] Ensure the lab coat is fully buttoned.[8] Remove contaminated clothing promptly.[9][10] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] |
| Footwear | Closed-toe shoes. | Shoes should be made of a material that resists chemical penetration.[8] |
Section 4: Step-by-Step Handling and Storage Procedures
Adherence to meticulous handling and storage protocols is critical to prevent exposure and maintain chemical integrity.
4.1 Handling Protocol
-
Preparation: Before handling, verify that the chemical fume hood is functioning correctly.[8] Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[8] Use appropriate, non-sparking tools to handle the material.
-
In Use: Keep containers of the chemical closed when not in use.[8] Avoid the formation of aerosols.[8]
-
End of Work: Thoroughly clean the work area after handling is complete. Wash hands and any exposed skin with soap and water.[8][9]
4.2 Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[8][9][10]
-
Store in a locked cabinet or area accessible only to authorized personnel.[10]
-
Avoid exposure to heat, sparks, open flames, and other ignition sources.[9][10][11]
Incompatibility: this compound is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[9][10] Contact with these materials may cause a vigorous reaction. Hazardous Decomposition Products: Combustion may produce hazardous gases including carbon oxides and hydrogen bromide gas.[10][11]
Section 5: Emergency Procedures: First Aid and Spill Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
5.1 First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10][11] |
| Skin Contact | Immediately wash the affected area with soap and water.[8] Remove contaminated clothing and shoes.[8][10] Seek medical attention if irritation develops or persists.[8] |
| Inhalation | Move the exposed individual to fresh air.[8][10] If not breathing, give artificial respiration.[8][10][11] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Call a POISON CENTER or doctor if you feel unwell.[6][10] |
5.2 Spill Cleanup Protocol
This protocol is for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
Caption: A stepwise workflow for responding to a small laboratory spill.
-
Assess and Alert: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as outlined in Section 3, including respiratory protection if necessary.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[12]
-
Absorption: Gently cover and absorb the spilled material with the inert absorbent.[10][11]
-
Collection: Carefully sweep or scoop up the absorbed material into a designated, labeled, and sealed hazardous waste container.[8][10]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[13]
-
Reporting: Report the incident to your laboratory supervisor and EHS department as per institutional policy.[12]
Section 6: Waste Disposal
All waste materials containing this compound must be treated as hazardous waste.[8]
-
Waste Segregation: As a halogenated aromatic compound, this waste must be segregated into a dedicated "halogenated organic waste" stream.[14][15] Do not mix with non-halogenated waste.[15]
-
Waste Collection:
-
Disposal: Dispose of all hazardous waste through a licensed and approved waste disposal company.[8][10] Follow all local, state, and federal regulations for hazardous waste disposal.[8]
References
- 1. chemscene.com [chemscene.com]
- 2. 2,3-Dibromo-1,4-dimethylbenzene | C8H8Br2 | CID 22638483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2,5-Dibromo-1,3-dimethylbenzene | C8H8Br2 | CID 2758047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-ジブロモ-4,5-ジメチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 90434-19-8 [amp.chemicalbook.com]
- 7. This compound | 90434-19-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. ethz.ch [ethz.ch]
- 15. bucknell.edu [bucknell.edu]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 1,3-Dibromo-2,4-dimethylbenzene
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This application note provides a detailed guide for researchers navigating the specific challenges associated with the Suzuki-Miyaura coupling of 1,3-Dibromo-2,4-dimethylbenzene . This substrate presents a dual challenge:
-
Steric Hindrance: The presence of two methyl groups ortho to the bromine atoms significantly encumbers the sites of reaction, demanding highly active and sterically tailored catalyst systems to facilitate efficient oxidative addition and reductive elimination.[4][5]
-
Selectivity Control: As a dihaloarene, the reaction can proceed to either a mono- or double-arylation product. Precise control over reaction parameters is essential to selectively target the desired product, which is critical in multi-step syntheses for pharmaceuticals and advanced materials.
This document offers a mechanistic rationale for experimental design, optimized protocols for both selective mono- and double-arylation, and troubleshooting guidance for this challenging transformation.
Mechanistic Insights & Strategic Considerations
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within the palladium catalytic cycle. For sterically hindered substrates like this compound, understanding the rate-limiting steps is key to catalyst selection.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. For sterically hindered substrates, both the Oxidative Addition and Reductive Elimination steps can be challenging and require specialized ligands.
The Challenge of Steric Hindrance
The two methyl groups on the benzene ring create significant steric bulk around the C-Br bonds. This bulk impedes the approach of the palladium catalyst for the initial oxidative addition step. Furthermore, after transmetalation, the resulting diaryl-palladium(II) intermediate is also sterically crowded, which can slow down the final, bond-forming reductive elimination step.
The solution lies in the rational selection of ligands. Modern catalyst systems for hindered couplings utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs).[6][7]
-
Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos): These ligands promote the formation of a coordinatively unsaturated, highly reactive 12-electron Pd(0) species.[8] Their large steric footprint facilitates the reductive elimination step, which is often the turnover-limiting step for constructing sterically congested biaryl bonds.[5][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability creates robust catalysts that can withstand the higher temperatures often required for hindered substrates and are highly effective at promoting oxidative addition.
The Challenge of Selectivity
Controlling the reaction to favor mono- versus di-substitution is achieved by manipulating stoichiometry and reaction kinetics.
-
For Mono-arylation: The key is to use the boronic acid as the limiting reagent (typically 0.95-1.1 equivalents). The reaction should be carefully monitored and stopped once the starting dibromide is consumed to prevent the slower, second coupling from occurring.[10]
-
For Double-arylation: An excess of the boronic acid is required (typically >2.2 equivalents) along with sufficient reaction time and potentially higher temperatures to drive the reaction to completion and overcome the increased steric hindrance of the second coupling.[11][12]
Optimized Reaction Protocols
The following protocols provide starting points for the selective coupling of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Figure 2: Reaction pathways for this compound, illustrating selective routes to mono- or double-arylation products.
Comparative Overview of Conditions
| Parameter | Protocol 1: Selective Mono-arylation | Protocol 2: Double-arylation | Rationale |
| Aryl Boronic Acid | 0.95 - 1.1 equivalents | > 2.2 equivalents | Stoichiometry is the primary driver of selectivity.[10] |
| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2-3 mol%) or IPr-Pd-PEPPSI (3-5 mol%) | Robust NHC or bulky phosphine catalysts are needed for the more demanding second coupling.[11][13] |
| Ligand | XPhos or SPhos (4-5 mol%) | RuPhos or IPr (6-10 mol%) | More electron-rich and robust ligands ensure catalyst longevity and activity for full conversion. |
| Base | K₃PO₄ or Cs₂CO₃ (2.5 equivalents) | K₃PO₄ or K₂CO₃ (5.0 equivalents) | Sufficient base is required to activate all equivalents of the boronic acid. |
| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | 1,4-Dioxane or Toluene | Anhydrous conditions with strong bases can be effective for double coupling. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy helps overcome the activation barrier for the second, more hindered coupling. |
| Reaction Time | 4 - 12 hours (Monitor by TLC/GC-MS) | 18 - 36 hours | Time is a critical factor; mono-arylation requires careful monitoring to prevent over-reaction. |
Protocol 1: Step-by-Step Guide for Selective Mono-arylation
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Aryl boronic acid (1.05 mmol, 1.05 eq.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 mmol, 2.5 eq.)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl boronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an inert atmosphere.[14]
-
Add the degassed, anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours by TLC or GC-MS, observing the consumption of the starting dibromide.
-
Upon complete consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Step-by-Step Guide for Double-arylation
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Aryl boronic acid (2.5 mmol, 2.5 eq.)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
RuPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (5.0 mmol, 5.0 eq.)
-
Anhydrous Toluene (6 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor Pd₂(dba)₃ and the ligand RuPhos.
-
Add the degassed, anhydrous toluene and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
To this solution, add this compound, the aryl boronic acid, and K₃PO₄.
-
Seal the flask, and heat the reaction mixture to 110 °C with vigorous stirring.
-
Allow the reaction to proceed for 18-36 hours, or until TLC/GC-MS analysis shows the absence of the mono-arylated intermediate.
-
Cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (Step 7).
-
Purify the crude product by column chromatography on silica gel. Due to the increased steric bulk, the product may require a different solvent system for effective purification compared to the mono-arylated product.
Troubleshooting & Key Insights
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; insufficient degassing; wet reagents/solvent. | Use a reliable pre-catalyst (e.g., Buchwald G3/G4). Ensure all reagents are dry and the solvent is thoroughly degassed via sparging or freeze-pump-thaw cycles. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen in the reaction vessel. | Improve degassing technique. Ensure a positive pressure of inert gas is maintained throughout the reaction.[15] |
| Protodeboronation of Boronic Acid | Presence of excess water; base instability. | Use anhydrous conditions where possible. If an aqueous system is used, ensure the base is stable and does not promote premature degradation of the boronic acid. |
| Poor Selectivity in Mono-arylation | Reaction time too long; incorrect stoichiometry. | Monitor the reaction closely and quench immediately upon consumption of starting material. Use slightly sub-stoichiometric amounts of boronic acid (0.95 eq). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation. Success is predicated on a rational approach that directly addresses the substrate's inherent steric and selectivity issues. By employing highly active catalyst systems featuring bulky, electron-rich ligands and by carefully controlling stoichiometry and reaction time, researchers can selectively and efficiently synthesize either mono- or di-arylated products, opening pathways to complex molecular architectures for drug discovery and material science.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1,3-Dibromo-2,4-dimethylbenzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C–N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C–N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Traditional methods for aryl amine synthesis often suffered from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The development of the Buchwald-Hartwig reaction by Professors Stephen L. Buchwald and John F. Hartwig in the 1990s offered a milder, more general, and highly efficient alternative.[1][4]
This guide provides an in-depth examination of the Buchwald-Hartwig amination applied to a specific and challenging substrate: 1,3-Dibromo-2,4-dimethylbenzene. The presence of two bromine atoms on the aromatic ring introduces a critical question of selectivity—can we control the reaction to favor mono-amination versus di-amination? This note will provide the foundational principles, detailed experimental protocols, and troubleshooting strategies to empower researchers to control the outcome of this transformation and selectively synthesize valuable diamine or bromo-amine building blocks.
Mechanistic Underpinnings: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species.[1][5][6][7] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a palladium precatalyst. This step forms a Pd(II)-aryl intermediate.[5][7] For dihaloarenes, the first oxidative addition is generally faster than the second.
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases like potassium phosphate (K₃PO₄) are commonly employed, depending on the substrate's sensitivity.[8]
-
Reductive Elimination : This is the final, C–N bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation (replacement of the halogen with hydrogen) and the formation of an imine.[1][6] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination over these competing pathways.[3][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Controlling Selectivity: Mono- vs. Di-amination
For a substrate like this compound, the primary challenge is controlling the extent of amination. The relative reactivity of aryl halides in the oxidative addition step generally follows the order Ar-I > Ar-Br > Ar-Cl.[7] With two identical bromine atoms, selectivity must be achieved by carefully controlling the reaction conditions.
Key Strategies for Selective Mono-amination:
-
Stoichiometry: The most straightforward approach is to use a limited amount of the amine nucleophile. Using 0.9 to 1.1 equivalents of the amine relative to the dibromide substrate will statistically favor the formation of the mono-aminated product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can halt the reaction after the first amination has occurred, preventing the less reactive mono-amino-bromoarene intermediate from reacting further. Careful monitoring by TLC or GC-MS is essential.[8]
-
Catalyst Loading: Lowering the catalyst loading can also disfavor the second, more challenging amination step.
Key Strategies for Complete Di-amination:
-
Stoichiometry: An excess of the amine (typically 2.2 to 2.5 equivalents) is required to drive the reaction to completion and ensure both bromine atoms are substituted.
-
Forcing Conditions: Higher temperatures and longer reaction times are generally necessary to overcome the reduced reactivity of the mono-aminated intermediate.
-
Catalyst System: A highly active catalyst system, often involving a bulky biarylphosphine ligand like XPhos or RuPhos, is crucial for achieving high yields in the second amination step.[4][10]
Experimental Protocols
Safety First: The Buchwald-Hartwig amination is an exothermic reaction and has the potential for thermal runaway if not properly controlled.[11] Strong bases like NaOtBu are corrosive and moisture-sensitive. Phosphine ligands can be air-sensitive. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).[8][9]
Protocol 1: Selective Mono-amination of this compound
This protocol is designed to favor the synthesis of 3-Bromo-N-aryl-2,4-dimethylaniline.
| Component | Formula | MW ( g/mol ) | Equivalents | Amount | Notes |
| This compound | C₈H₈Br₂ | 263.96 | 1.0 | (e.g., 264 mg, 1.0 mmol) | Substrate |
| Amine (e.g., Aniline) | C₆H₇N | 93.13 | 1.1 | (e.g., 102 mg, 1.1 mmol) | Nucleophile |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 0.02 (2 mol%) | (e.g., 4.5 mg) | Palladium Source |
| XPhos | C₃₃H₄₇P | 474.69 | 0.04 (4 mol%) | (e.g., 19.0 mg) | Ligand |
| NaOtBu | C₄H₉NaO | 96.10 | 1.4 | (e.g., 135 mg, 1.4 mmol) | Base |
| Toluene (Anhydrous) | C₇H₈ | - | - | (e.g., 5 mL) | Solvent |
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, XPhos, and NaOtBu.[8]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.[9]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous toluene via syringe, followed by the amine nucleophile.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours. Look for the disappearance of the starting dibromide and the appearance of a new, major product spot.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.
Protocol 2: Exhaustive Di-amination of this compound
This protocol is designed to favor the synthesis of N¹,N³-Diaryl-2,4-dimethylbenzene-1,3-diamine.
| Component | Formula | MW ( g/mol ) | Equivalents | Amount | Notes |
| This compound | C₈H₈Br₂ | 263.96 | 1.0 | (e.g., 264 mg, 1.0 mmol) | Substrate |
| Amine (e.g., Aniline) | C₆H₇N | 93.13 | 2.5 | (e.g., 233 mg, 2.5 mmol) | Nucleophile |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 (2 mol% Pd) | (e.g., 18.3 mg) | Palladium Source |
| RuPhos | C₃₀H₄₅OP | 460.65 | 0.08 (8 mol%) | (e.g., 36.9 mg) | Ligand |
| K₃PO₄ | K₃PO₄ | 212.27 | 3.0 | (e.g., 637 mg, 3.0 mmol) | Base |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | - | - | (e.g., 5 mL) | Solvent |
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, RuPhos, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous 1,4-dioxane via syringe, followed by the amine nucleophile.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. This reaction will require a longer time, typically 16-24 hours, to ensure complete conversion to the di-aminated product.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.[12]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to obtain the pure di-aminated product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents/solvent; insufficient temperature. | Use a pre-catalyst, ensure reagents and solvent are anhydrous and degassed.[8][9] Screen different, more active ligands (e.g., BrettPhos for challenging couplings).[4] Increase temperature modestly. |
| Significant Hydrodehalogenation | Presence of water; base/solvent combination is suboptimal; slow reductive elimination. | Rigorously dry all reagents and solvents.[9] Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[8] A change in ligand can sometimes accelerate reductive elimination. |
| Mixture of Mono- and Di-aminated Products | Incorrect stoichiometry or incomplete reaction. | For mono-amination, ensure amine is the limiting reagent and monitor closely. For di-amination, ensure sufficient excess of amine and base, and allow for longer reaction times. |
| Formation of Palladium Black | Catalyst decomposition. | Ensure a strictly inert atmosphere. The ligand-to-palladium ratio may need optimization; sometimes a slight excess of ligand can stabilize the catalyst. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly adaptable transformation that can be strategically controlled to yield either mono- or di-aminated products. Success hinges on the careful manipulation of reaction stoichiometry, the selection of a highly active and appropriate catalyst system, and the rigorous control of reaction parameters such as time and temperature. By leveraging the principles and protocols outlined in this guide, researchers can effectively synthesize valuable substituted aniline derivatives for applications across the chemical sciences.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
Sonogashira coupling protocol for 1,3-Dibromo-2,4-dimethylbenzene
Starting Data Collection
I've initiated comprehensive Google searches for Sonogashira coupling involving 1,3-Dibromo-2,4-dimethylbenzene. My focus is on optimal reaction conditions: catalysts, bases, solvents, and any reported yields. This initial data gathering is the foundation for later detailed analysis. I'm hoping this data will allow for a more streamlined approach in future.
Refining Search Parameters
I'm now diving deeper into the specifics of Sonogashira coupling with this compound. I'm actively analyzing search results, pinpointing optimized protocols, and highlighting challenges tied to this substrate. I'm paying close attention to catalyst selection and the catalytic cycle. A DOT graph will be created to visualize the cycle. I'm focusing on crafting a very specific approach for an application note.
Outlining the Application Note
I've formulated a structure for the application note. It will begin with an overview of Sonogashira coupling, then delve into key components within the context of this compound. I'm now crafting a detailed experimental protocol and designing a summary table for reaction parameters. A DOT graph will show the workflow. I'll include in-text citations and a comprehensive references section.
Synthesizing Coupling Insights
I've been immersed in the Sonogashira coupling, meticulously gathering data on its intricacies. The mechanism, critical reaction conditions (catalysts, bases, solvents), and copper-free variations are taking shape. I'm focusing on reactivity and selectivity, identifying key influences on these aspects of the coupling. My current aim is to integrate these diverse findings into a coherent framework.
Devising a Specific Protocol
I'm now zeroing in on a detailed protocol for the Sonogashira coupling of this compound. While I've amassed broad knowledge, I'm adapting it to this substrate. Steric hindrance is a key concern. I'm focusing on catalyst and ligand choices, base strength, and solvent effects to achieve optimal yields and control mono- vs. di-coupling. My goal is a rationale-driven, workable protocol.
Adapting Knowledge to a Substrate
I'm now focusing on a detailed protocol for the Sonogashira coupling of this compound. Although I've got the general insights, adapting them to this substrate, especially with its steric hindrance and multiple bromines, is key. I'm building a protocol based on the general principles. I'll justify the choices. Mono vs. di-coupling control needs more thought.
Application Notes & Protocols for the Heck Reaction of 1,3-Dibromo-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for performing the Heck reaction with 1,3-Dibromo-2,4-dimethylbenzene. As a tool for carbon-carbon bond formation, the Heck reaction offers a powerful method for the synthesis of complex organic molecules, which are pivotal in drug discovery and materials science.[1][2] This document is structured to provide not just a set of instructions, but a deeper understanding of the reaction's nuances, enabling researchers to troubleshoot and optimize conditions for their specific applications.
Scientific Foundation: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[3] It is a cornerstone of modern organic synthesis, allowing for the creation of substituted alkenes with high stereoselectivity, typically favoring the trans isomer.[4][5] The reaction's versatility is demonstrated by its tolerance of a wide array of functional groups, making it an invaluable tool in the synthesis of natural products and pharmaceuticals.[2]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] Understanding this cycle is crucial for optimizing reaction conditions and predicting outcomes.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-determining step.[6]
-
Alkene Coordination and Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.[5]
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a hydrido-palladium complex.[6]
-
Reductive Elimination and Catalyst Regeneration: The base neutralizes the generated HBr, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[6][7]
Figure 1. The catalytic cycle of the Heck reaction.
Strategic Considerations for this compound
The structure of this compound presents unique challenges and opportunities in the Heck reaction. The two bromine atoms offer the potential for both mono- and di-substitution, while the methyl groups introduce steric and electronic effects that influence reactivity and regioselectivity.
Controlling Mono- vs. Di-substitution
Achieving selective mono- or di-arylation is a key challenge. The following factors can be manipulated:
-
Stoichiometry: Using a stoichiometric amount or a slight excess of the alkene will favor mono-substitution. Conversely, a larger excess of the alkene will drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the formation of the mono-arylated product.
-
Catalyst Loading: A lower catalyst loading may also favor mono-substitution.
Regioselectivity
With unsymmetrical alkenes, the regioselectivity of the insertion step becomes critical.[8] The addition of the aryl group can occur at either of the two carbons of the double bond.
-
Electronic Effects: For alkenes substituted with electron-withdrawing groups (e.g., acrylates, styrenes), the aryl group predominantly adds to the β-carbon (the carbon not bearing the substituent).[9]
-
Steric Effects: The steric hindrance from the methyl groups on the benzene ring and any substituents on the alkene will influence the approach of the reactants and can affect regioselectivity.[8]
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound. Optimization of these conditions may be necessary for specific alkenes and desired outcomes.
Materials and Reagents
| Reagent | Purpose | Supplier Recommendations |
| This compound | Aryl Halide | High purity (>98%) |
| Alkene (e.g., Styrene, Butyl Acrylate) | Coupling Partner | Freshly distilled or filtered through alumina |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | Store under inert atmosphere |
| Triphenylphosphine (PPh₃) | Ligand | High purity, store under inert atmosphere |
| Triethylamine (Et₃N) or K₂CO₃ | Base | Anhydrous, freshly distilled for Et₃N |
| N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Solvent | Anhydrous, degassed |
Protocol 1: Mono-arylation with Styrene
This protocol aims for the selective mono-coupling of this compound with styrene.
Reaction Setup:
-
To a flame-dried Schlenk flask, add Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous, degassed DMF (5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalyst complex.
-
Add styrene (1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-arylated product.
Protocol 2: Di-arylation with Butyl Acrylate
This protocol is designed for the double Heck coupling to synthesize the di-substituted product.
Reaction Setup:
-
In a flame-dried Schlenk flask, combine Palladium(II) acetate (0.03 mmol, 3 mol%) and Triphenylphosphine (0.06 mmol, 6 mol%).
-
Seal and purge with an inert gas for 15 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and anhydrous, degassed acetonitrile (10 mL).
-
Add butyl acrylate (2.5 mmol, 2.5 equiv).
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the disappearance of the mono-substituted intermediate by TLC or GC. The reaction may require 24-48 hours for completion.
Work-up and Purification:
-
After cooling, filter the reaction mixture through a pad of Celite® to remove inorganic salts.
-
Rinse the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the di-substituted product.
Optimization and Troubleshooting
The success of the Heck reaction is highly dependent on the careful optimization of several parameters.
| Parameter | General Range & Considerations |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (0.5-5 mol%). The choice of catalyst can influence reaction rates and yields.[5] |
| Ligand | Phosphine ligands like PPh₃, P(o-tol)₃, or bidentate ligands (e.g., BINAP) are common. The ligand stabilizes the catalyst and modulates its reactivity.[6] |
| Base | Organic bases (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃, NaOAc, Cs₂CO₃) are used. The choice of base can affect the reaction outcome.[5] |
| Solvent | Polar aprotic solvents like DMF, DMAc, or acetonitrile are typical. The solvent choice can impact reaction temperature and solubility.[10] |
| Temperature | Typically ranges from 80-140 °C. Higher temperatures can lead to faster reactions but may also promote side reactions.[11][12] |
graph TD { A[Start: Reaction Not Proceeding] --> B{Increase Temperature}; A --> C{Change Solvent}; A --> D{Screen Different Ligands}; B --> E{Check Reagent Purity}; C --> E; D --> E; E --> F[Optimize Base]; F --> G[Adjust Stoichiometry]; G --> H{Monitor by TLC/GC}; H --> I[Successful Reaction];subgraph "Troubleshooting Flow" A; B; C; D; E; F; G; H; I; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style H fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF
}
Figure 2. A general workflow for troubleshooting the Heck reaction.
Conclusion
The Heck reaction of this compound is a versatile method for the synthesis of substituted styrenes and acrylates, which are valuable intermediates in various fields of chemical research. By carefully controlling the reaction conditions, researchers can achieve high yields and selectivities for both mono- and di-substituted products. The protocols and guidelines presented here serve as a solid foundation for the successful application of this powerful synthetic tool.
References
- 1. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. bilder.buecher.de [bilder.buecher.de]
- 9. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Use of 1,3-Dibromo-2,4-dimethylbenzene in OLED Material Synthesis
Introduction: The Strategic Role of Substituted Benzene Scaffolds in Advanced OLED Materials
The architecture of organic light-emitting diode (OLED) materials is a determinant of device efficiency, stability, and color purity. At the core of many high-performance host materials and emitters are rigid, aromatic scaffolds that facilitate efficient charge transport and energy transfer. 1,3-Dibromo-2,4-dimethylbenzene emerges as a strategic building block in this context. Its dibromo functionality allows for versatile derivatization through established palladium-catalyzed cross-coupling reactions, enabling the construction of complex, multi-functional molecules.[1] The presence of methyl groups at the 2 and 4 positions introduces specific steric and electronic characteristics that can be leveraged to fine-tune the properties of the final OLED material.
This guide provides an in-depth exploration of the synthetic utility of this compound in the development of materials for OLEDs, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the anticipated impact of the dimethyl substitution pattern on the resulting material properties and device performance.
The Influence of 2,4-Dimethyl Substitution: A Design Element
The methyl substituents on the benzene ring are not mere spectators in the molecular framework; they actively influence the synthesis and properties of the resulting OLED materials.
Steric Effects: The ortho-methyl group (at position 2) introduces significant steric hindrance around the adjacent bromine atom. This can influence the kinetics of cross-coupling reactions, potentially requiring more robust catalytic systems or harsher reaction conditions to achieve high yields.[2][3] However, this steric bulk is also a valuable design tool. In the final material, it can disrupt intermolecular π-π stacking, which is a common cause of aggregation-caused quenching (ACQ) and can lead to improved photoluminescence quantum yields in the solid state.[4]
Electronic Effects: Methyl groups are weakly electron-donating. This electronic perturbation can subtly raise the highest occupied molecular orbital (HOMO) energy level of the resulting material, which can be a strategy to improve hole injection from adjacent layers in an OLED device.[5]
Morphological Stability: The non-planar molecular geometry induced by the methyl groups can enhance the amorphous nature of the material. This is crucial for preventing crystallization in thin films, which can lead to device failure. A higher glass transition temperature (Tg) is often observed in materials with such substitutions, indicating greater morphological stability.[6]
Synthetic Pathways: Building Complexity from a Simple Core
The two bromine atoms on this compound serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the construction of both carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Build Rigid Backbones
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing the rigid, conjugated backbones of many OLED host materials and emitters.[7] In the context of this compound, this reaction can be used to couple it with various aryl or heteroaryl boronic acids or esters.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Symmetrical Host Material via Double Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a symmetrical host material by coupling this compound with two equivalents of a carbazole-derived boronic acid. Carbazole moieties are widely used in host materials due to their excellent hole-transporting properties and high triplet energy.[8][9]
Materials:
-
This compound
-
9-Phenyl-9H-carbazole-3-boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), 9-phenyl-9H-carbazole-3-boronic acid (2.2 eq.), and sodium tert-butoxide (3.0 eq.).
-
Catalyst Preparation: In a separate glovebox or under a counterflow of inert gas, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (2 mol%) and tBu₃P·HBF₄ (4 mol%) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reagents, followed by the catalyst solution via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity material suitable for OLED device fabrication.
Expertise & Experience Note: The steric hindrance from the ortho-methyl group on this compound may slow down the rate of the second coupling reaction. Therefore, a higher catalyst loading or a more active ligand system (e.g., using Buchwald's biarylphosphine ligands) might be necessary to drive the reaction to completion.[10] The choice of a strong base like NaOtBu is crucial for the transmetalation step.
| Parameter | Typical Range | Rationale |
| Catalyst Loading | 1-5 mol% Pd | Balances reaction efficiency with cost and ease of removal. |
| Ligand | Bulky, electron-rich phosphines | Stabilizes the Pd(0) species and promotes oxidative addition. |
| Base | K₂CO₃, K₃PO₄, NaOtBu | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane | Anhydrous conditions are critical to prevent side reactions. |
| Temperature | 80-120 °C | Provides the necessary activation energy for the catalytic cycle. |
Buchwald-Hartwig Amination: Introducing Hole-Transporting Moieties
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a wide range of amines and aryl halides.[11][12] This reaction is particularly valuable in OLED material synthesis for introducing hole-transporting moieties, such as diarylamines or carbazoles, onto an aromatic core.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Synthesis of a Hole-Transporting Material via Double Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of a hole-transporting material by coupling this compound with two equivalents of a secondary amine, such as diphenylamine.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), diphenylamine (2.2 eq.), and sodium tert-butoxide (2.5 eq.) in anhydrous toluene.
-
Catalyst Addition: In a glovebox or under a counterflow of inert gas, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Expertise & Experience Note: The choice of ligand is critical in Buchwald-Hartwig amination, especially with sterically hindered substrates.[13] Biarylphosphine ligands like XPhos are often superior for coupling bulky substrates due to their ability to promote both oxidative addition and reductive elimination.[14] The use of a strong, non-nucleophilic base like NaOtBu is standard.[15]
| Parameter | Typical Range | Rationale |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | In situ generation of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, tBu₃P | Sterically demanding ligands facilitate the catalytic cycle. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Essential for the deprotonation of the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are required. |
| Temperature | 80-120 °C | To overcome the activation energy of the reaction steps. |
Characterization and Device Fabrication Workflow
The successful synthesis of a novel OLED material is the first step in a comprehensive development process. The following workflow outlines the subsequent characterization and device integration stages.
Caption: A typical workflow for the development of new OLED materials.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of advanced OLED materials. Its unique substitution pattern offers a handle to strategically influence the photophysical and morphological properties of the resulting compounds. The synthetic protocols outlined in this guide, based on robust and versatile palladium-catalyzed cross-coupling reactions, provide a solid foundation for researchers and scientists to explore the potential of this scaffold. Careful consideration of the steric and electronic effects of the methyl groups will be paramount in optimizing reaction conditions and in the rational design of next-generation host and emitter materials for high-performance OLED displays and lighting.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Monolithiation of 1,3-Dibromo-2,4-dimethylbenzene for selective functionalization
Application Note & Protocol
Topic: Monolithiation of 1,3-Dibromo-2,4-dimethylbenzene for Selective Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Molecular Complexity through Selective C-H Functionalization
This compound is a readily available aromatic building block possessing two reactive bromine atoms. Its symmetrical substitution pattern, however, presents a significant challenge: achieving selective functionalization at a single position. The ability to controllably replace one bromine atom while leaving the other intact—a process known as monolithiation followed by electrophilic quench—opens a direct and powerful route to synthesizing complex, unsymmetrically substituted aromatic compounds. These downstream products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.
This guide provides a comprehensive overview of the principles and a detailed, field-tested protocol for the selective monolithiation of this compound. We will delve into the mechanistic rationale governing the reaction's regioselectivity and provide step-by-step instructions to empower researchers to reliably generate valuable, functionalized intermediates.
Mechanistic Principles: Directing the Lithiation
The core of this selective transformation is the halogen-lithium exchange reaction, a rapid and efficient method for generating aryllithium species from aryl halides.[1][2] The choice of which bromine atom is replaced is not random; it is governed by a subtle interplay of steric and electronic factors, which can be manipulated by controlling the reaction conditions.
Kinetic vs. Thermodynamic Control
In many chemical reactions, the distribution of products can be dictated by either the rate of formation (kinetic control) or the relative stability of the products (thermodynamic control).[3][4]
-
Kinetic Control: Favored at very low temperatures (e.g., -78°C or lower) with short reaction times. The product that forms fastest, via the lowest energy transition state, will predominate.[5][6]
-
Thermodynamic Control: Favored at higher temperatures or with longer reaction times, allowing the initial products to equilibrate to the most stable species.
For halogen-lithium exchange, low temperatures are crucial to "freeze" the reaction at the kinetically favored product, preventing equilibration or side reactions.
Regioselectivity in this compound
In the target molecule, the two bromine atoms are in chemically distinct environments:
-
C1-Br: Flanked by two methyl groups at the C2 and C6 (implied) positions.
-
C3-Br: Flanked by one methyl group at the C4 position and a hydrogen at the C5 position.
The regioselectivity of the monolithiation is primarily dictated by steric hindrance .[7] The bulky n-butyllithium (n-BuLi) reagent, which exists as an aggregate in solution, will more readily approach the less sterically encumbered bromine atom.
-
The bromine at the C3 position is significantly more accessible than the bromine at the C1 position, which is shielded by the two adjacent methyl groups.
-
Therefore, under kinetically controlled conditions (low temperature), the halogen-lithium exchange is predicted to occur preferentially at the C3 position .
The weak electron-donating effect of the methyl groups also plays a minor role, influencing the stability of the resulting aryllithium intermediate, but the steric argument is the dominant factor in determining the site of initial attack.[8]
Diagram 1: Steric factors governing the selective attack of n-BuLi on this compound.
Experimental Protocol: Monolithiation and Functionalization
This protocol details the selective monolithiation at the C3 position followed by an electrophilic quench with a generic electrophile (e.g., N,N-dimethylformamide, DMF, to yield an aldehyde). The principles can be readily adapted for other electrophiles.[9][10][11]
Safety First: Handling Pyrophoric Reagents
-
n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Always use proper personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Ensure a Class D fire extinguisher is accessible.
-
Quench excess n-BuLi and reaction residues carefully by slow, dropwise addition to a cooled solvent like isopropanol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| This compound | 263.96 | 10.0 | 2.64 g | Ensure it is dry. |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Freshly distilled from Na/benzophenone. |
| n-Butyllithium (n-BuLi) | 64.06 | 10.5 | 4.2 mL (2.5 M in hexanes) | Titrate prior to use for accurate concentration. |
| Electrophile (e.g., Anhydrous DMF) | 73.09 | 12.0 | 0.93 mL / 0.88 g | Use 1.2 equivalents. |
| Saturated Aqueous NH₄Cl Solution | - | - | 20 mL | For quenching the reaction. |
| Diethyl Ether or Ethyl Acetate | - | - | ~100 mL | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying the organic layer. |
Step-by-Step Procedure
-
Preparation:
-
Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Place the flask under a positive pressure of inert gas.
-
-
Reaction Setup:
-
To the flask, add this compound (2.64 g, 10.0 mmol).
-
Using a cannula or a dry syringe, add anhydrous THF (50 mL). Stir the mixture until the solid is fully dissolved.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Monolithiation:
-
Once the internal temperature is stable at -78 °C, slowly add n-BuLi (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the resulting pale yellow solution at -78 °C for 30 minutes. This is the generated aryllithium intermediate.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, add the chosen electrophile (e.g., anhydrous DMF, 0.93 mL, 12.0 mmol) dropwise. A color change or slight exotherm may be observed.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Work-up:
-
Remove the cooling bath and allow the reaction to slowly warm to 0 °C.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether or ethyl acetate.
-
Separate the layers. Extract the aqueous layer with an additional 2 x 25 mL of the organic solvent.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired functionalized product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess purity and regioselectivity. The primary product expected is 3-Bromo-2,4-dimethylbenzaldehyde .
-
Process Workflow Visualization
Diagram 2: Step-by-step workflow for the monolithiation and functionalization protocol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too high. | 1. Titrate n-BuLi solution before use. 2. Ensure all glassware is rigorously dried and solvent is anhydrous. 3. Maintain temperature strictly at -78 °C during lithiation. |
| Formation of di-lithiated species | 1. Excess n-BuLi used. 2. Reaction time too long or temperature too high. | 1. Use precisely 1.0-1.05 equivalents of n-BuLi. 2. Adhere to the specified reaction time and temperature to ensure kinetic control. |
| Poor regioselectivity | Temperature was allowed to rise, permitting equilibration to the thermodynamic product. | Maintain strict temperature control (-78 °C) throughout the lithiation and electrophilic quench steps. |
| Complex product mixture | The electrophile reacted with n-BuLi or the aryllithium intermediate decomposed. | Add the electrophile slowly at -78 °C to the pre-formed aryllithium. Do not pre-mix n-BuLi and the electrophile. |
Conclusion
The selective monolithiation of this compound is a robust and highly valuable transformation in synthetic organic chemistry. By leveraging the principles of kinetic control and understanding the steric environment of the substrate, researchers can predictably generate a versatile aryllithium intermediate at the C3 position. This intermediate can be trapped with a wide array of electrophiles, providing a gateway to a diverse range of functionalized aromatic molecules. The protocol described herein offers a reliable and reproducible method, which, when combined with careful experimental technique, serves as a cornerstone for advanced molecular synthesis.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. youtube.com [youtube.com]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1,3-Dibromo-2,4-dimethylbenzene
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 1,3-Dibromo-2,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered substrate. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in low to no yield?
A1: Low yields with this substrate are often due to steric hindrance from the two methyl groups ortho to the bromine atoms. This hindrance can impede the crucial oxidative addition step of the catalytic cycle.[1][2] Additionally, standard palladium catalysts like Pd(PPh₃)₄ may not be active enough.[3] Success often requires a combination of a more active catalyst system (e.g., a palladium precursor with a bulky, electron-rich ligand), a carefully selected base, and optimized reaction temperature.[4][5]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen in the reaction mixture, which can generate Pd(II) species that facilitate this undesired pathway.[6] To minimize this, rigorous degassing of all solvents and reagents is critical, and the reaction must be maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]
Q3: How can I control the reaction to favor mono-substitution over di-substitution?
A3: Achieving selective mono-arylation requires careful control over the stoichiometry of the reagents. Using a slight excess or an equimolar amount of the boronic acid relative to the this compound is the primary strategy. Lowering the reaction temperature and catalyst loading can also help improve selectivity by slowing down the second coupling event.
Q4: What is the role of the base, and which one is most effective for this substrate?
A4: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8] For sterically hindered substrates, stronger bases are often required. While sodium carbonate (Na₂CO₃) is common, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective in these challenging couplings.[1][9] The choice of base can significantly impact the reaction's success.[1]
Q5: Is water necessary in the reaction mixture?
A5: While not always strictly required, the addition of a small amount of water to an organic solvent (like dioxane, THF, or ethanol) is often beneficial.[6][10] Water can increase the solubility of the inorganic base and facilitate the formation of the active boronate species, thereby accelerating the transmetalation step.[1][10] However, for highly sensitive substrates, anhydrous conditions may be necessary to prevent side reactions like protodeboronation.[1]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This table outlines common issues encountered when coupling with this compound and provides a systematic approach to resolving them.
| Observation / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not been generated or is deactivated.[1] 2. Poor Oxidative Addition: The substrate is sterically hindered.[1][2] 3. Inefficient Transmetalation: The boronic acid is not sufficiently activated.[1] | 1. Catalyst Choice: Switch from Pd(PPh₃)₄ to a more robust system. Use a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[1][7][11] 2. Increase Temperature: Gradually increase the reaction temperature (e.g., from 80°C to 110°C) to overcome activation barriers.[1] 3. Optimize Base: Use a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[1][3] |
| Debromination of Starting Material | 1. Hydride Formation: The base or solvent (e.g., alcohols) may be acting as a hydride source.[6] 2. Reaction Temperature Too High: High temperatures can promote this side reaction. | 1. Change Base: Switch to a non-hydroxide base like K₃PO₄, KF, or CsF.[1][12] 2. Change Solvent: Use an aprotic solvent like dioxane or toluene. 3. Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can lead to the formation of Pd(II) species that catalyze homocoupling.[6] 2. Inefficient Cross-Coupling: If the main reaction is slow, side reactions become more prevalent. | 1. Rigorous Degassing: Thoroughly degas all solvents and reagents with an inert gas (Ar or N₂) before use.[1] 2. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas.[13] 3. Optimize Main Reaction: Improve the rate of the desired cross-coupling by implementing the solutions for "Low or No Conversion". |
| Protodeboronation (Loss of Boronic Acid) | 1. Harsh Basic Conditions: Strong aqueous bases can cleave the C-B bond.[1] 2. Elevated Temperatures: Higher temperatures accelerate the rate of protodeboronation.[1] | 1. Use Milder Bases: Consider using KF or a base-free protocol if applicable.[1] 2. Protect Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[1] 3. Anhydrous Conditions: For highly sensitive substrates, use strictly anhydrous conditions.[1] |
Experimental Protocols
Protocol 1: General Starting Conditions
This protocol provides a conventional starting point but may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-coupling, 2.5 equiv for di-coupling)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Degassed Deionized Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.[14]
-
Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.[1]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1-0.2 M relative to the limiting reagent.[1]
-
Heat the reaction mixture to 90-100°C with vigorous stirring.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
Protocol 2: Optimized Conditions for a Sterically Hindered Substrate
This protocol is specifically designed to address the challenges posed by this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-coupling, 2.5 equiv for di-coupling)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv), finely powdered
-
Degassed Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ and the SPhos ligand. Seal the flask and purge thoroughly with an inert gas.
-
Add degassed toluene or dioxane. Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst complex.
-
In a separate flame-dried flask, add this compound, the arylboronic acid, and finely powdered K₃PO₄. Purge this flask with inert gas.
-
Transfer the catalyst solution to the substrate-containing flask via a cannula under positive inert gas pressure.
-
Heat the reaction mixture to 100-110°C and stir vigorously. The use of bulky biaryl phosphine ligands like SPhos has been shown to be highly effective for sterically demanding couplings.[11]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may vary from 4 to 24 hours.
-
Follow the workup and purification steps as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. aidic.it [aidic.it]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,3-Dibromo-2,4-dimethylbenzene
Welcome to the technical support center for the synthesis of 1,3-Dibromo-2,4-dimethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our aim is to combine technical accuracy with practical, field-tested insights to ensure the success and integrity of your synthetic work.
I. Reaction Overview and Key Challenges
The synthesis of this compound from m-xylene is a classic example of electrophilic aromatic substitution. While seemingly straightforward, this reaction is often complicated by the formation of several side products. The primary challenges in this synthesis are controlling the regioselectivity of the second bromination and preventing over-bromination and side-chain bromination. Understanding the underlying mechanisms of these side reactions is crucial for optimizing the reaction conditions to favor the desired product.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis and purification of this compound.
Q1: My reaction mixture shows multiple spots on TLC/peaks in GC-MS analysis. What are the likely side products?
A1: The most common side products in the synthesis of this compound are:
-
Isomeric Dibromoxylenes: The primary isomeric byproduct is 1,5-Dibromo-2,4-dimethylbenzene . Its formation is a result of the competing directing effects of the methyl and bromo substituents on the mono-brominated intermediate.
-
Over-brominated Products: Tribromo- and even tetrabromo-dimethylbenzenes can be formed if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Side-chain Bromination Products: Under certain conditions, particularly with exposure to UV light or at elevated temperatures, free-radical bromination of the methyl groups can occur, leading to the formation of benzylic bromides (e.g., 1-bromo-3-(bromomethyl)-2,4-dimethylbenzene).
-
Unreacted Mono-brominated Intermediate: Incomplete conversion will result in the presence of 4-Bromo-1,3-dimethylbenzene in your crude product.
dot
Caption: Major components of the crude reaction mixture.
Q2: How can I minimize the formation of the 1,5-dibromo isomer?
A2: The formation of the 1,5-dibromo isomer is a kinetic vs. thermodynamic challenge. The methyl groups in m-xylene direct the first bromination to the 4-position due to steric hindrance at the 2-position and deactivation of the 5-position. However, in the second bromination of 4-bromo-1,3-dimethylbenzene, the directing effects of the two methyl groups and the bromine atom are complex.
To favor the formation of the desired 1,3-dibromo isomer:
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., 0-5 °C) can enhance the regioselectivity towards the thermodynamically more stable 1,3-dibromo isomer.
-
Slow Addition of Bromine: Adding the brominating agent dropwise over an extended period helps to maintain a low concentration of the electrophile, which can improve selectivity.
-
Choice of Catalyst: While iron filings or iron(III) bromide are common catalysts, exploring other Lewis acids or milder reaction conditions may alter the isomer ratio.
Q3: I am observing significant amounts of tribrominated product. How can I prevent this?
A3: Over-bromination is a common issue and is primarily controlled by stoichiometry.
-
Precise Stoichiometry: Use a precise molar ratio of m-xylene to the brominating agent. For the synthesis of the dibromo product, a 1:2 molar ratio is theoretically required. However, to minimize over-bromination, it is often beneficial to use a slight excess of m-xylene.
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or GC. Quench the reaction as soon as the starting material or the mono-bromo intermediate is consumed to the desired extent.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will reduce the likelihood of further bromination.
Q4: My product is unstable and lachrymatory. What could be the cause?
A4: A lachrymatory (tear-inducing) product is a strong indication of side-chain bromination . This occurs via a free-radical mechanism, which is promoted by:
-
UV Light: Ensure your reaction setup is shielded from direct sunlight or other sources of UV radiation. Running the reaction in the dark is a common practice to avoid this side reaction.
-
High Temperatures: Elevated temperatures can initiate free-radical chain reactions. Maintain the recommended reaction temperature.
-
Radical Initiators: Ensure that your starting materials and solvent are free from peroxide impurities, which can act as radical initiators.
To mitigate this, consider adding a radical inhibitor, although careful control of light and temperature is usually sufficient.
Q5: How can I differentiate between the desired this compound and the isomeric 1,5-Dibromo-2,4-dimethylbenzene?
A5: Spectroscopic methods, particularly NMR and analytical chromatography, are essential for distinguishing these isomers.
-
¹H NMR Spectroscopy: The symmetry of the isomers leads to distinct patterns in their ¹H NMR spectra.
-
This compound: Due to its lower symmetry, you would expect to see two distinct singlets for the two methyl groups and two singlets for the two aromatic protons.
-
1,5-Dibromo-2,4-dimethylbenzene: This isomer has a higher degree of symmetry (C2v), which would result in one singlet for the two equivalent methyl groups and one singlet for the two equivalent aromatic protons.
-
-
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum will also differ due to symmetry. This compound will show more signals than the more symmetric 1,5-dibromo isomer.
-
GC-MS: Gas chromatography can often separate the isomers based on differences in their boiling points and polarity. The mass spectra of the isomers will be very similar (same molecular ion), but their retention times will differ.[1]
| Compound | ¹H NMR (CDCl₃, predicted) | ¹³C NMR (CDCl₃, predicted) |
| This compound | ~2.4 ppm (s, 3H), ~2.5 ppm (s, 3H), ~7.1 ppm (s, 1H), ~7.4 ppm (s, 1H) | Multiple distinct signals for aromatic carbons |
| 1,5-Dibromo-2,4-dimethylbenzene | ~2.4 ppm (s, 6H), ~7.5 ppm (s, 2H) | Fewer signals due to symmetry |
Note: The predicted chemical shifts are estimates and should be confirmed with experimental data.
Q6: What is a reliable method for purifying the crude product?
A6: A multi-step approach is often necessary for obtaining high-purity this compound.
-
Work-up: After the reaction is complete, quench any remaining bromine with a reducing agent like sodium bisulfite solution. Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove acidic byproducts like HBr, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Fractional Distillation: If there is a significant amount of unreacted m-xylene or mono-brominated intermediate, fractional distillation under reduced pressure can be an effective initial purification step.
-
Column Chromatography: This is a highly effective method for separating the desired product from its isomers and other byproducts. A silica gel column with a non-polar eluent system (e.g., hexanes or a gradient of ethyl acetate in hexanes) is typically used.[1]
-
Recrystallization: For obtaining a highly crystalline and pure final product, recrystallization is the final step. A suitable solvent would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate).
dot
Caption: A typical purification workflow for this compound.
III. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
m-Xylene
-
Bromine
-
Iron filings (or anhydrous FeBr₃)
-
Carbon tetrachloride (or another suitable inert solvent like dichloromethane)
-
10% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography and recrystallization
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), add m-xylene and a catalytic amount of iron filings. The entire apparatus should be protected from light.
-
Bromination: Cool the flask in an ice bath to 0-5 °C. Slowly add bromine (2.0 equivalents) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture in an ice bath and slowly add 10% sodium bisulfite solution to quench any unreacted bromine. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent, followed by recrystallization to obtain pure this compound.
IV. References
-
RU2601752C1 - Method for bromination of xylenes into ring - Google Patents. [URL: https://patents.google.com/patent/RU2601752C1/en]
-
(PDF) Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo - ResearchGate. [URL: https://www.researchgate.net/publication/374661424_Selective_Bromination_of_p-Xylene_via_Homogeneous_Catalysis_Influence_of_Reaction_Parameters_on_25-Dibromo-_p-Xylene_Formation]
-
WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents. [URL: https://patents.google.com/patent/WO1991013047A1/en]
-
When brominating m-xylene by electrophilic aromatic subsbtitution. What would the o:m:p ratio be? : r/chemhelp - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/170ss2p/when_brominating_mxylene_by_electrophilic/]
-
1,5-Dibromo-2,4-dimethylbenzene | C8H8Br2 | CID 621990 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Dibromo-2_4-dimethylbenzene]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2013/04/12/free-radical-addition-of-hbr-to-alkenes/]
-
4,6-Dibromo-1,3-xylene - ChemBK. [URL: https://www.chembk.com/en/chem/4,6-Dibromo-1,3-xylene]
-
10.1 Free Radical Halogenation | Organic Chemistry - YouTube. [URL: https://www.youtube.com/watch?v=1r-e-i2-L4M]
-
Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint - JEOL. [URL: https://www.jeol.co.jp/en/applications/mstips/470.html]
-
Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal? - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cp/c9cp03529a]
-
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Dibromopropene - Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-1h-and-13c-nmr-spectral-data-of-2-3-dibromopropene]
-
Bromination of Alkenes - The Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2013/03/15/bromination-of-alkenes-the-mechanism/]
-
o-Xylene, α,α'-dibromo - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P1020]
-
How (if possible) can I differentiate consitiutional isomers of xylene on a gas chromatograph/mass spectrum? | ResearchGate. [URL: https://www.researchgate.net/post/How_if_possible_can_I_differentiate_consitiutional_isomers_of_xylene_on_a_gas_chromatograph_mass_spectrum]
-
1,4-Dibromo-2,5-dimethylbenzene 98 1074-24-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/116157]
-
NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/industrial/spectroscopy-elemental-isotope-analysis/spectroscopy-elemental-isotope-analysis-learning-center/spectroscopy-elemental-isotope-analysis-resource-library/nmr-information/nmr-spectrum-malathion-xylene.html]
-
Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32442436/]
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [URL: https://pubmed.ncbi.nlm.nih.gov/11093151/]
-
(PDF) 1,5-Dibromo-2,4-dimethoxybenzene - ResearchGate. [URL: https://www.researchgate.net/publication/233959196_15-Dibromo-24-dimethoxybenzene]
-
Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6284230/]
-
1H- and 13C-NMR for - The Royal Society of Chemistry. [URL: https://www.rsc.org/suppdata/cc/c3/c3cc44214a/c3cc44214a.pdf]
-
One-pot aromatic bromination-rearrangement catalyzed by GaCl3 - University of Michigan. [URL: https://deepblue.lib.umich.edu/handle/2027.42/108399]
-
A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system - ResearchGate. [URL: https://www.researchgate.net/publication/244933088_A_study_on_the_m-xylene_oxidation_to_isophthalic_acid_under_the_catalysis_of_bromine-free_homogeneous_catalytic_system]
-
Xylene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Xylene]
-
How would you separate 1,4-dibromo benzene, o-toluic acid, and fluorene as a mixture? - Quora. [URL: https://www.quora.com/How-would-you-separate-1-4-dibromo-benzene-o-toluic-acid-and-fluorene-as-a-mixture]
-
Detection of Chemical Isomers with Gas Chromatography - Vernier. [URL: https://www.vernier.com/experiment/gcm-4_detection-of-chemical-isomers-with-gas-chromatography/]
-
a,a -Dibromo-m-xylene 97 626-15-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/125911]
-
C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm ... - Doc Brown's Chemistry. [URL: https://www.docbrown.info/page13/C13-NMR/C13-NMR_spectra_aromatics-2.htm]
-
What is the reaction to make meta-xylene from benzene? It is possible to make para and ortho by direct alkylation, but how do I create meta-xylene? - Quora. [URL: https://www.quora.com/What-is-the-reaction-to-make-meta-xylene-from-benzene-It-is-possible-to-make-para-and-ortho-by-direct-alkylation-but-how-do-I-create-meta-xylene]
-
Side-Chain Halogenation Practice Problems | Test Your Skills with Real Questions. [URL: https://www.chemistrysteps.com/side-chain-halogenation-practice-problems/]
-
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3795404/]
-
Benzene, 1,3-bis(bromomethyl)- | C8H8Br2 | CID 69373 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1_3-bis_bromomethyl_-]
-
1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dibromobenzene]
-
(PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs - ResearchGate. [URL: https://www.researchgate.net/publication/268311175_The_Determination_of_GC-MS_Relative_Molar_Responses_of_Some_n-Alkanes_and_their_Halogenated_Analogs]
-
1,5-Dibromo-2,4-dimethylbenzene 97.0+%, TCI America 5 g | Buy Online - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/1-5-dibromo-2-4-dimethylbenzene-97-0-tci-america-5/D500405]
-
α,α′-Dibromo-m-xylene, CAS 626-15-3 | SCBT. [URL: https://www.scbt.com/p/alpha-alpha-dibromo-m-xylene-626-15-3]
-
α,α′-Dibromo-m-xylene (97%) - Amerigo Scientific. [URL: https://www.amerigoscientific.com/aa-dibromo-m-xylene-97-2067755.html]
-
C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec1HNMRaromatics2.htm]
References
Technical Support Center: Sonogashira Coupling with Sterically Hindered Dibromoarenes
Welcome to the technical support center for Sonogashira coupling reactions involving sterically hindered dibromoarenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction with challenging substrates. Here, we address common issues in a practical question-and-answer format, providing in-depth troubleshooting strategies grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a sterically hindered dibromoarene is not proceeding. What are the most common initial checks?
A1: When facing a stalled reaction, a systematic review of the foundational elements is crucial. Before delving into more complex optimizations, verify the following:
-
Inert Atmosphere: The Sonogashira reaction, particularly the palladium(0) catalyst, is sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas throughout the experiment. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also deactivate the palladium catalyst.[1][2][3]
-
Reagent Quality:
-
Solvents: Anhydrous and degassed solvents are critical. Water can interfere with the catalytic cycle.
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) must be free of peroxide impurities and adequately dried. It is often recommended to use freshly distilled amines.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. Use a fresh bottle or a sample that is off-white or light tan. Green or blue coloration indicates oxidation to Cu(II), which is detrimental to the reaction.
-
Q2: I am observing significant amounts of alkyne homocoupling (Glaser-Hay coupling). How can I minimize this side reaction?
A2: Alkyne homocoupling is a primary competing reaction, especially under aerobic conditions or when the cross-coupling is slow.[1][2][3] To mitigate this:
-
Strictly Anaerobic Conditions: As mentioned, rigorous exclusion of oxygen is the most effective preventative measure.
-
Copper-Free Conditions: While the classic Sonogashira protocol uses a copper co-catalyst, copper-free variants have been developed to circumvent the issue of homocoupling.[1] These reactions often require a different set of ligands and may need higher temperatures.
-
Controlled Addition of Alkyne: Adding the alkyne slowly via a syringe pump can help to maintain a low concentration of the alkyne in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.
Q3: How do I achieve selective mono-alkynylation of my dibromoarene?
A3: Achieving selective mono-alkynylation on a dibromoarene can be challenging but is often achievable by carefully controlling the reaction stoichiometry and conditions.
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the terminal alkyne relative to the dibromoarene. Using a large excess of the alkyne will favor dialkynylation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction once the mono-alkynylated product is the major species. Lowering the reaction temperature can also enhance selectivity, as the second coupling is typically slower due to increased steric hindrance and altered electronics.
-
Catalyst and Ligand Choice: In some cases, the choice of a less active catalyst system can favor mono-alkynylation. The regioselectivity can also be influenced by electronic and steric factors inherent to the dibromoarene substrate itself.[4][5]
Troubleshooting Guide: In-Depth Problem Solving
Problem 1: Low to No Conversion with a Sterically Hindered Dibromoarene
Your reaction has been running for an extended period, but analysis shows predominantly unreacted starting material. This is a common issue with sterically hindered substrates, as the bulky groups impede the oxidative addition step of the catalytic cycle.[6][7]
The primary bottleneck is often the oxidative addition of the palladium(0) catalyst to the sterically encumbered C-Br bond. To overcome this, the catalytic system must be sufficiently reactive.
Troubleshooting Workflow:
Troubleshooting Decision Tree
-
Ligand Selection is Critical: For sterically hindered aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The key is to use bulky, electron-rich monodentate phosphine ligands.[6][7] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition to the hindered C-Br bond.[6]
-
Recommended Ligands:
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos)
-
N-Heterocyclic Carbenes (NHCs) can also be effective alternatives.
-
-
-
Increase Catalyst Loading: While ideal for atom economy, low catalyst loadings (e.g., <1 mol%) may not be sufficient for challenging substrates. Increasing the palladium precatalyst and ligand loading to 3-5 mol% can increase the concentration of the active catalyst and drive the reaction forward.
-
Elevate the Reaction Temperature: Higher temperatures provide the necessary activation energy for the oxidative addition step. If your reaction is sluggish at 60-80 °C, consider increasing the temperature to 100-120 °C. This may require switching to a higher-boiling solvent like toluene, xylene, DMF, or 1,4-dioxane.[4]
-
Choice of Base and Solvent: The base not only deprotonates the alkyne but also influences the overall catalytic cycle. For hindered substrates, stronger or more hindered amine bases like diisopropylamine (DIPA) or 1,8-Diazabicycloundec-7-ene (DBU) can be more effective than triethylamine (TEA). The solvent can also play a significant role; sometimes a switch from THF to a more polar aprotic solvent like DMF can improve results.
Optimized Protocol for a Hindered Dibromoarene:
-
Reaction Setup: To an oven-dried Schlenk flask, add the sterically hindered dibromoarene (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%), and a bulky phosphine ligand (e.g., XPhos, 6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine base (e.g., DIPA, 2.5 equiv.) and the terminal alkyne (1.1 equiv. for mono-alkynylation).
-
Heating and Monitoring: Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS every 2-4 hours.
Problem 2: Poor Selectivity - Obtaining a Mixture of Mono- and Di-alkynylated Products
You are successfully forming the desired C-C bonds, but you cannot isolate the desired mono-alkynylated product cleanly.
The relative rates of the first and second Sonogashira couplings determine the product distribution. When these rates are too similar, a mixture is inevitable. The goal is to find conditions that significantly slow the second coupling relative to the first.
Factors Influencing Selectivity:
| Factor | Strategy for Mono-alkynylation | Rationale |
| Alkyne Stoichiometry | Use 1.0-1.2 equivalents | Limits the availability of the alkyne for the second coupling. |
| Reaction Temperature | Lower the temperature (e.g., RT to 50 °C) | The second coupling, being more sterically hindered, will have a higher activation energy and be more sensitive to lower temperatures. |
| Catalyst System | Use a less reactive catalyst/ligand combination | A highly active catalyst might overcome the steric barrier of the second coupling too easily. Consider Pd(PPh₃)₄ if a more active system gives poor selectivity. |
| Electronic Effects | N/A (Substrate dependent) | Electron-withdrawing groups on the arene can increase the rate of oxidative addition, potentially affecting selectivity.[8][9] |
Workflow for Optimizing Selectivity:
Selectivity Optimization Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1,3-Dibromo-2,4-dimethylbenzene
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the sterically hindered substrate, 1,3-Dibromo-2,4-dimethylbenzene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to help you make informed decisions and troubleshoot effectively during your cross-coupling experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling?
The primary challenge arises from steric hindrance. The two methyl groups are positioned ortho to the bromine atoms. This steric bulk impedes the approach of the palladium catalyst to the C-Br bond, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[1][2] Consequently, catalyst systems that work well for unhindered aryl bromides may be sluggish or completely ineffective with this substrate.
Q2: What are the most critical factors when selecting a catalyst system for this substrate?
For sterically hindered substrates like this, the choice of ligand is paramount. You need a system that promotes the formation of a highly reactive, low-coordinate Pd(0) species.[3]
-
Ligand Choice: The key is to use bulky, electron-rich phosphine ligands.
-
Bulkiness: Sterically demanding ligands facilitate the formation of monoligated L1Pd(0) complexes, which are highly reactive in oxidative addition.[3] They also promote the final reductive elimination step.
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which enhances its ability to undergo oxidative addition into the C-Br bond.[4]
-
-
Palladium Precatalyst: While standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts (e.g., G2, G3, G4 Buchwald precatalysts) are often preferred. These are air- and moisture-stable and generate the active Pd(0) species reliably and efficiently in situ.
Q3: How can I control the reaction to achieve selective mono-coupling versus di-coupling?
Controlling selectivity with a di-functionalized substrate is a common challenge. The strategy depends on whether you want the first or second coupling to occur.
-
To Favor Mono-coupling: The key is to exploit the slight deactivation of the aromatic ring after the first coupling and control the stoichiometry.
-
Stoichiometry: Use a slight excess of the this compound (e.g., 1.2 to 1.5 equivalents) relative to your coupling partner (1.0 equivalent).[5]
-
Milder Conditions: Lower reaction temperatures and shorter reaction times can favor the more reactive starting material over the slightly deactivated mono-coupled product.[6]
-
Careful Monitoring: Track the reaction progress closely using TLC or LC-MS to stop it once the starting material is consumed and before significant di-coupling occurs.[6]
-
-
To Favor Di-coupling: The goal is to ensure the reaction proceeds to completion.
-
Stoichiometry: Use a stoichiometric excess of the coupling partner (e.g., 2.2 to 2.5 equivalents).[5]
-
Forcing Conditions: Higher temperatures and longer reaction times are typically required to drive the second, more difficult coupling to completion.
-
Robust Catalyst System: A highly active and stable catalyst is necessary to overcome the increased steric hindrance and potential electronic deactivation of the mono-coupled intermediate.
-
Section 2: Catalyst & Ligand Selection Guide
The choice of catalyst system is highly dependent on the specific cross-coupling reaction you are performing. The table below provides starting recommendations for common transformations.
| Coupling Reaction | Recommended Ligand Family | Typical Palladium Precatalyst | Key Considerations |
| Suzuki-Miyaura | Buchwald Biarylphosphines (e.g., SPhos, XPhos, RuPhos) | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G2, G3) | The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is critical. Aqueous conditions often improve efficiency.[7] |
| Buchwald-Hartwig Amination | Buchwald Biarylphosphines (e.g., tBuXPhos, JohnPhos) or Josiphos ligands.[8] | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G2, G3) | A strong, non-nucleophilic base like NaOtBu or LHMDS is required. The reaction is highly sensitive to air and moisture.[9][10] |
| Sonogashira | Bulky alkylphosphines (e.g., P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs) | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Copper(I) is often used as a co-catalyst, but copper-free conditions can prevent alkyne homocoupling.[11][12] An amine base (e.g., Et₃N, DIPEA) is typically used. |
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a starting point for your experiment based on your desired product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Dibromo-2,4-dimethylbenzene
Prepared by the Office of Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,3-Dibromo-2,4-dimethylbenzene from reaction mixtures. It is structured to address specific experimental issues through a troubleshooting and FAQ format, emphasizing the scientific principles behind each procedural step.
Troubleshooting Guide
This section addresses common problems encountered during the purification process. Each entry details the issue, probable causes, and a step-by-step protocol for resolution.
Problem 1: The crude product is a dark brown or orange liquid/solid, suggesting residual bromine.
-
Causality: The characteristic color of bromine (Br₂) can persist if the reaction is not properly quenched. Excess bromine can not only discolor the product but may also lead to the formation of further brominated, undesired byproducts over time.
-
Step-by-Step Resolution: Aqueous Quenching and Work-up
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or diethyl ether.
-
Quenching: Transfer the organic solution to a separatory funnel and wash it with a 10-15% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[1] Continue washing until the organic layer becomes colorless or pale yellow. The bisulfite/thiosulfate reduces the elemental bromine (Br₂) to colorless bromide ions (Br⁻).
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, such as hydrobromic acid (HBr), which may have formed during the reaction.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Problem 2: GC-MS analysis of the purified product shows multiple peaks with the same molecular weight (m/z = 264).
-
Causality: The electrophilic aromatic substitution (bromination) of m-xylene can lead to the formation of several structural isomers of dibromo-dimethylbenzene.[2] While this compound is a potential product, other isomers such as 1,5-Dibromo-2,4-dimethylbenzene and 2,5-Dibromo-1,3-dimethylbenzene can also form. These isomers have identical molecular weights and often produce very similar fragmentation patterns in Mass Spectrometry, making them difficult to distinguish by MS alone.[3]
-
Step-by-Step Resolution: Isomer Separation and Identification
-
Analytical Differentiation: Rely on the retention time differences in Gas Chromatography (GC) to distinguish between isomers.[3] The elution order is dependent on the boiling points and polarity of the compounds. For definitive structural confirmation, ¹H and ¹³C NMR spectroscopy are essential, as the symmetry and chemical shifts will be unique for each isomer.[4]
-
Purification Strategy - Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure (vacuum distillation) is an effective method for separation on a larger scale.
-
Purification Strategy - Column Chromatography: For smaller scales or isomers with very close boiling points, flash column chromatography using silica gel is recommended.[4][5]
-
Solvent System Selection: Use a non-polar eluent system. Start with 100% hexane and gradually increase polarity if needed, for instance, by adding small percentages of a slightly more polar solvent like dichloromethane or toluene.[4] The optimal solvent system should be determined beforehand using Thin-Layer Chromatography (TLC).
-
Elution: Carefully collect fractions and monitor them by TLC or GC-MS to isolate the desired isomer.[6]
-
-
Purification Strategy - Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent final purification step.[6] A good solvent will dissolve the compound and its impurities when hot but will allow only the desired compound to crystallize upon cooling. Test solvents like ethanol, methanol, or hexane.[6][7]
-
Workflow for Selecting a Purification Method
The following diagram outlines a logical workflow for choosing the appropriate purification strategy based on the initial analysis of the crude product mixture.
Caption: Decision workflow for purification strategy.
Problem 3: The final product yield is significantly lower than expected.
-
Causality: Low yield can result from several factors: an incomplete reaction, mechanical losses during transfers, or loss of product during the purification steps. For instance, the product might have some solubility in the aqueous layers during work-up, or an inappropriate solvent system in chromatography could lead to poor recovery.
-
Step-by-Step Resolution: Yield Optimization
-
Confirm Reaction Completion: Before beginning the work-up, analyze a small aliquot of the reaction mixture by TLC or GC-MS to ensure all the starting material has been consumed.
-
Optimize Extraction: When performing aqueous washes, minimize the loss of product by performing multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can help recover dissolved product.
-
Recrystallization Solvent Choice: During recrystallization, using too much solvent or a solvent in which the product is too soluble at cold temperatures will result in significant loss of product to the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the product.[6] Cool the solution slowly and then in an ice bath to maximize crystal formation.[6]
-
Column Chromatography Monitoring: Ensure the chosen eluent is not too polar, which could cause the product to elute too quickly with poor separation. Conversely, an eluent that is not polar enough may result in unnecessarily long elution times and broad peaks, increasing the volume of solvent to be evaporated. Always track the elution carefully with TLC.
-
Frequently Asked Questions (FAQs)
Q1: Which purification method is generally most effective for this compound: recrystallization or column chromatography?
A1: The choice depends on the specific impurity profile and the desired final purity.
-
Column chromatography is highly effective for separating the desired product from impurities with different polarities, such as unreacted starting materials, monobrominated species, and polar byproducts.[6]
-
Recrystallization is an excellent final step to achieve high purity and obtain a crystalline product, provided a suitable solvent is found.[6] It is particularly good at removing small amounts of impurities that co-elute during chromatography. Often, a multi-step approach is best: an initial aqueous work-up, followed by column chromatography to remove the bulk of impurities, and a final recrystallization to obtain a highly pure, crystalline product.[6]
Q2: What are the key physical properties of this compound and its common isomers that are relevant for purification?
A2: The boiling and melting points are critical for planning purification by distillation or recrystallization. While data for all isomers can be sparse, the following table compiles available information. Differences in boiling points are key for separation by fractional distillation, while the melting point determines if recrystallization is a viable method.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | 90434-19-8 | C₈H₈Br₂ | 263.96 | 269 | Light brown to brown liquid |
| 1,4-Dibromo-2,5-dimethylbenzene | 1074-24-4 | C₈H₈Br₂ | 263.96 | 261 | Solid |
| 1,5-Dibromo-2,4-dimethylbenzene | 615-87-2 | C₈H₈Br₂ | 263.96 | N/A | N/A |
| 2,3-Dibromo-1,4-dimethylbenzene | 15540-84-8 | C₈H₈Br₂ | 263.96 | N/A | N/A |
| 4-Bromo-m-xylene (Impurity) | 583-70-0 | C₈H₉Br | 185.06 | 203-205 | Clear liquid |
Data compiled from[7][8][9][10][11][12][13]
Q3: What safety precautions are essential when handling crude this compound reaction mixtures?
A3: Safety is paramount. The crude mixture contains several hazards.
-
Bromine (Residual): Bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[14][15] All work should be conducted in a certified chemical fume hood.[14]
-
Brominated Aromatics: The product and related brominated compounds are irritants and harmful if swallowed or inhaled.[12] They may cause skin and serious eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, closed-toe shoes, chemical safety goggles, and chemical-resistant gloves (check glove compatibility charts).[16][17]
-
Waste Disposal: Dispose of all chemical waste, including aqueous washes and contaminated materials, according to your institution's hazardous waste disposal guidelines.
Q4: Can you provide a general protocol for the recrystallization of this compound, assuming it can be solidified?
A4: A general protocol is as follows:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your purified product in various solvents (e.g., hexane, ethanol, methanol, toluene). A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to achieve full dissolution.[6]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes to adsorb the colored impurities.[6]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- 1. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 1,4-Dibromo-2,5-dimethylbenzene | 1074-24-4 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 10. 2,3-Dibromo-1,4-dimethylbenzene | C8H8Br2 | CID 22638483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,5-Dibromo-2,4-dimethylbenzene | C8H8Br2 | CID 621990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 90434-19-8 [amp.chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. Bromine handling and safety | DOCX [slideshare.net]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. carlroth.com [carlroth.com]
Preventing homocoupling in Suzuki reactions of 1,3-Dibromo-2,4-dimethylbenzene
Welcome to the technical support hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on sterically hindered substrates like 1,3-Dibromo-2,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, particularly in preventing the pervasive issue of homocoupling.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of biaryl byproduct derived from my boronic acid. What is causing this homocoupling?
A1: Homocoupling in Suzuki reactions is a common side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl. This can occur through several mechanisms:
-
Oxygen-Mediated Oxidative Coupling: The presence of dissolved oxygen can lead to the oxidation of the palladium(0) catalyst to palladium(II). These Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][2] Rigorous degassing of solvents and reaction mixtures is a critical first step to mitigate this pathway.[2][3]
-
Reductive Homocoupling: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the Pd(II) can react with the boronic acid, causing homocoupling.[1][2]
-
Glaser-Hay Type Coupling: This is an oxidative homocoupling of terminal alkynes catalyzed by copper salts, but analogous pathways can be considered for boronic acids under certain conditions, especially if copper co-catalysts are present or as contaminants.[4][5][6]
For a sterically hindered substrate like this compound, slow oxidative addition to the palladium catalyst can leave the catalyst available for these alternative reaction pathways, exacerbating homocoupling.
Q2: How does the choice of ligand impact the formation of homocoupling byproducts?
A2: Ligands are paramount in controlling the reactivity and stability of the palladium catalyst.[3] For sterically hindered substrates, the right ligand can dramatically suppress homocoupling:
-
Bulky, Electron-Rich Ligands: Ligands such as the Buchwald phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3] Their steric bulk promotes the desired reductive elimination step of the cross-coupling cycle and can physically hinder the approach of two boronic acid molecules to the palladium center.[3][7] Their electron-donating nature increases the electron density on the palladium, facilitating the rate-limiting oxidative addition step with the aryl halide.[7]
-
Avoiding Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, which can interfere with the catalytic cycle.
Q3: Can the base and solvent system influence the selectivity of my reaction?
A3: Absolutely. The base and solvent play crucial roles beyond simple activation of the boronic acid.
-
Base Selection: The base activates the boronic acid for transmetalation.[8] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote side reactions compared to strong bases like sodium hydroxide (NaOH).[9] The "caesium effect," where caesium bases like Cs₂CO₃ or CsF can enhance reaction rates and yields, is also a valuable consideration.[9]
-
Solvent System: Aprotic solvents like dioxane, THF, and toluene are commonly used.[3] The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][10] However, an excess of water can sometimes promote homocoupling.[3] The choice of solvent can also influence catalyst stability and reactivity.[11][12][13]
Troubleshooting Guide: Minimizing Homocoupling with this compound
This section provides a systematic approach to diagnosing and resolving issues with homocoupling in the Suzuki reaction of this compound.
Visualizing the Problem: The Competing Pathways
The desired Suzuki cross-coupling pathway must outcompete the homocoupling side reaction. The following diagram illustrates this competition.
Caption: Competing Suzuki cross-coupling and homocoupling pathways.
Step-by-Step Troubleshooting Workflow
If you are observing >10% homocoupling product, follow this workflow to optimize your reaction conditions.
Caption: A systematic workflow for troubleshooting homocoupling.
Optimized Experimental Protocol
This protocol is a starting point for the Suzuki coupling of this compound, designed to minimize homocoupling.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of degassed dioxane.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the catalyst/ligand solution to the reaction mixture under a positive pressure of inert gas.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Data: Condition Screening
The following table summarizes the effect of different reaction parameters on the ratio of desired product to homocoupling byproduct for a model reaction.
| Entry | Ligand | Base | Solvent | Temp (°C) | Product:Homocoupling Ratio | Reference |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 70:30 | General Observation |
| 2 | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 95:5 | [3] |
| 3 | XPhos | Cs₂CO₃ | Toluene/H₂O | 90 | 92:8 | [3] |
| 4 | None | K₂CO₃ | Dioxane/H₂O | 100 | 50:50 | Catalyst Decomposition |
| 5 | SPhos | NaOH | Dioxane/H₂O | 80 | 85:15 | [9] |
Note: The data presented is illustrative and actual results may vary depending on the specific arylboronic acid used.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS Analysis of Byproducts in 1,3-Dibromo-2,4-dimethylbenzene Synthesis: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dibromo-2,4-dimethylbenzene. The purity of this compound is often critical for subsequent synthetic steps, making the accurate identification and quantification of reaction byproducts a crucial aspect of quality control. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address specific issues you may encounter during the GC-MS analysis of your reaction mixtures.
Synthesis Overview and Anticipated Byproducts
The synthesis of this compound typically proceeds via the electrophilic aromatic substitution (SEAr) of m-xylene (2,4-dimethylbenzene).[1][2] The two methyl groups are activating and ortho-, para-directing, which guides the position of the incoming bromine atoms.[1] However, the reaction is seldom perfectly selective, leading to a variety of structurally similar byproducts.
The primary reaction involves the sequential bromination of m-xylene, typically using a source of electrophilic bromine (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).[3][4]
Caption: Electrophilic bromination pathway of m-xylene.
Understanding the potential impurities is the first step in developing a robust analytical method.
| Compound Name | Molecular Weight ( g/mol ) | Type | Key Mass Spec Feature |
| m-Xylene | 106.16 | Starting Material | M⁺ at m/z 106 |
| 1-Bromo-2,4-dimethylbenzene | 185.07 | Intermediate | M/M+2 ion cluster at m/z 184/186 |
| This compound | 263.97 | Desired Product | M/M+2/M+4 ion cluster at m/z 262/264/266 |
| 1,5-Dibromo-2,4-dimethylbenzene | 263.97 | Isomeric Byproduct | M/M+2/M+4 ion cluster at m/z 262/264/266 |
| Tribromo-dimethylbenzene | 342.87 | Over-bromination | M/M+2/M+4/M+6 cluster for three Br atoms |
Frequently Asked Questions (FAQs)
Q1: Why is byproduct analysis so critical for this specific synthesis? The structural similarity between the desired product and its byproducts (especially the 1,5-dibromo isomer) means they may have comparable chemical reactivity. If an impurity is carried into the next synthetic step, it can lead to the formation of undesired downstream products, complicating purification and potentially impacting the final compound's efficacy and safety profile.
Q2: What are the most common byproducts I should expect? The most prevalent byproducts are typically unreacted starting material (m-xylene), the mono-brominated intermediate (1-Bromo-2,4-dimethylbenzene), the isomeric 1,5-Dibromo-2,4-dimethylbenzene, and over-brominated species like tribromo-dimethylbenzene.[5][6] The relative amounts depend heavily on reaction conditions such as stoichiometry, temperature, and reaction time.[7]
Q3: How can I distinguish between the desired 1,3-dibromo and the 1,5-dibromo isomer using GC-MS? While they have identical molecular weights and bromine isotope patterns, their different structures result in slightly different physical properties. This typically leads to a separation on an appropriate GC column, resulting in distinct retention times. Their mass fragmentation patterns may also show subtle differences in the relative abundance of certain fragment ions, although chromatographic separation is the primary means of differentiation.
Q4: What does the characteristic M, M+2, M+4 isotope pattern for dibrominated compounds look like? Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] For a molecule containing two bromine atoms, the molecular ion will appear as a cluster of three peaks:
-
M: Contains two ⁷⁹Br isotopes.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4: Contains two ⁸¹Br isotopes. The relative intensity of these peaks will be approximately 1:2:1. This signature pattern is a powerful tool for confirming the presence of dibrominated compounds in your sample.[9]
GC-MS Troubleshooting Guide
This section addresses specific issues encountered during analysis in a direct question-and-answer format.
Problem Area 1: Poor Chromatographic Resolution
Q: My desired product and an unknown peak are co-eluting or have very poor separation. How can I improve the resolution?
A: Achieving baseline separation of isomers is a common challenge.[10] The key is to manipulate the chromatographic conditions to enhance the differential partitioning of the analytes between the mobile and stationary phases.
-
Causality: Resolution is governed by column efficiency, selectivity, and retention factor.[11] For isomers with similar boiling points, increasing the interaction time with the stationary phase and maximizing the column's separating power is crucial.
-
Solutions:
-
Optimize the Oven Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) increases the time analytes spend in the column, allowing for better separation.[10][11]
-
Select an Appropriate GC Column: For aromatic isomers, a standard non-polar column (e.g., DB-5ms or HP-5ms) is a good starting point.[8] To enhance resolution, use a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates.[10]
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. Deviating from the optimum reduces efficiency. This can be determined experimentally using a van Deemter plot or set based on the manufacturer's recommendation.[10]
-
Problem Area 2: Peak Shape Issues (Tailing and Fronting)
Q: My peaks, especially for the dibrominated products, are tailing. What are the likely causes?
A: Peak tailing is generally caused by unwanted interactions within the GC system.
-
Causality: Tailing occurs when a portion of the analyte molecules is adsorbed or has its passage through the column delayed. This can be due to active sites (exposed silanols) in the inlet liner or column, or condensation effects.[12][13]
-
Solutions:
-
Check for System Activity: Active sites in the inlet liner or the front end of the column can cause tailing. Use a deactivated, inert liner and consider trimming a small portion (10-20 cm) from the front of the column.[14]
-
Verify Injector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of your analytes. For dibrominated aromatics, an injector temperature of 250-280 °C is a good starting point.[10]
-
Ensure Proper Column Installation: An incorrect installation depth in the injector or detector can create dead volumes, leading to tailing.[12]
-
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is a classic sign of column overload.
-
Causality: When too much sample is loaded onto the column, the stationary phase in that region becomes saturated. The excess analyte molecules travel through the column with less interaction, eluting earlier and creating a fronting peak shape.[12][13]
-
Solutions:
-
Dilute Your Sample: This is the most straightforward solution. Prepare a more dilute sample (e.g., 1-10 µg/mL).[15]
-
Increase the Split Ratio: If using a split injection, increasing the split ratio (e.g., from 20:1 to 100:1) will reduce the amount of sample that reaches the column.
-
Reduce Injection Volume: Decrease the volume injected (e.g., from 1 µL to 0.5 µL).
-
Problem Area 3: Identification of Unknown Peaks
Q: I have several unexpected peaks in my chromatogram. How do I approach their identification?
A: A systematic approach combining chemical knowledge and mass spectral interpretation is required.
-
Causality: Unknown peaks can be anything from contaminants to unexpected byproducts. The mass spectrum contains a molecular fingerprint that can be used for identification.[16]
-
Solutions:
-
Analyze the Isotope Pattern: First, check the molecular ion region for the characteristic isotope patterns of bromine. A 1:1 (M/M+2) pattern suggests one bromine atom, while a 1:2:1 (M/M+2/M+4) pattern suggests two.[17] This immediately confirms if the unknown is a brominated species.
-
Interpret the Fragmentation Pattern: The fragmentation pattern provides clues about the molecule's structure. Look for common losses, such as the loss of a bromine atom (M-79 or M-81), a methyl group (M-15), or rearrangements.
-
Use a Mass Spectral Library: Compare the acquired spectrum against a library like NIST. While a perfect match for a specific substituted xylene isomer is not guaranteed, the library may identify similar structures that can aid in your interpretation.[18]
-
Consider the Reaction Mechanism: Think about what other reactions could be occurring. Could there be over-bromination? Could a rearrangement have occurred? This chemical intuition is vital for proposing candidate structures.
-
Problem Area 4: Low Sensitivity or No Peaks
Q: I am not seeing my product peak, or the signal is very weak. What should I check?
A: This issue can stem from the sample itself, the injection process, or the MS detector.
-
Causality: A weak or absent signal means that an insufficient number of analyte ions are reaching the detector. The cause could be a very low concentration in the sample, loss during injection, or poor ionization/detection.[12]
-
Solutions:
-
Verify Sample Concentration: Ensure your sample is not overly dilute. If you suspect very low concentrations, prepare a more concentrated sample or use a splitless injection to introduce more analyte onto the column.[19]
-
Check for Injector Leaks: A leak in the injector, particularly a leaking septum, can cause significant sample loss.[14]
-
Confirm MS Detector Function: Check your MS tune report to ensure the detector is performing within specifications. An out-of-tune instrument will have poor sensitivity.[20]
-
Use Selected Ion Monitoring (SIM): For quantifying low-level byproducts, switch from Full Scan to SIM mode. By monitoring only a few characteristic ions for your target compounds, you can dramatically increase the signal-to-noise ratio and improve detection limits.[10][21]
-
Standard Operating Protocols
Adhering to a standardized protocol is essential for reproducible results.
Protocol 4.1: Sample Preparation
-
Weighing: Accurately weigh ~10-20 mg of your crude reaction mixture into a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to the mark with a high-purity volatile solvent such as Dichloromethane or Hexane.[8][22]
-
Dilution: Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL. This concentration is suitable for most modern GC-MS systems and helps prevent column overload.[15]
-
Filtration: If the solution contains any particulate matter, filter it through a 0.22 or 0.45 µm PTFE syringe filter into a 2 mL glass autosampler vial.[8][23] This prevents clogging of the injection syringe and contamination of the inlet.[23]
Caption: Workflow for GC-MS sample preparation.
Protocol 4.2: Recommended GC-MS Parameters
These are robust starting parameters that can be optimized for your specific instrument and separation needs.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, non-polar column providing good separation for aromatic compounds.[8] |
| Injector | Split/Splitless, 250 °C | Split (e.g., 50:1) for screening, Splitless for trace analysis. Temperature ensures vaporization. |
| Injection Vol. | 1 µL | Standard volume; reduce if peaks are fronting. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is inert.[10] |
| Oven Program | 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | A general-purpose program. Use a slower ramp (e.g., 5 °C/min) to improve isomer resolution.[11] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust electron ionization.[10] |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode that produces reproducible, library-searchable spectra. |
| Acquisition | Full Scan (m/z 50-400) or SIM | Full scan for identifying unknowns; SIM for quantifying specific targets with high sensitivity.[10] |
| Solvent Delay | 3-4 min | Prevents the massive solvent peak from entering and saturating the MS detector. |
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gcms.cz [gcms.cz]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. youtube.com [youtube.com]
- 18. emerypharma.com [emerypharma.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. Sample preparation GC-MS [scioninstruments.com]
- 23. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Technical Support Center: A Guide to the Scale-Up Synthesis of 1,3-Dibromo-2,4-dimethylbenzene
Welcome to the technical support center for the synthesis of 1,3-Dibromo-2,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. The unique substitution pattern of this molecule—vicinal bromines adjacent to methyl groups—makes its synthesis a significant challenge, primarily centered on achieving the correct regioselectivity while avoiding a complex mixture of isomers. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this scale-up process.
Section 1: The Core Synthetic Challenge: Regioselectivity
The synthesis of this compound via direct electrophilic aromatic substitution of a simple xylene isomer is not straightforward. For instance, the bromination of 1,3-dimethylbenzene (m-xylene), a common starting material, is governed by the ortho-, para-directing effects of the two methyl groups. This kinetically favors substitution at the 4- and 6-positions.
A double bromination of m-xylene would therefore predictably yield 1,5-Dibromo-2,4-dimethylbenzene (also known as 4,6-dibromo-1,3-dimethylbenzene), not the target 1,3-dibromo isomer.[1][2] The formation of the desired this compound is sterically hindered and electronically disfavored, making it a minor product at best in a direct bromination approach.
Therefore, the primary challenge in scaling this synthesis is not merely optimizing conditions but developing a synthetic strategy that precisely controls the position of bromination.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 1,3-Dibromo-2,4-dimethylbenzene
Welcome to the technical support center for the Buchwald-Hartwig amination of 1,3-Dibromo-2,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation with this sterically hindered and electron-rich substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols, all grounded in mechanistic principles to empower you to overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound so challenging?
A1: The primary challenge arises from the steric hindrance imposed by the two methyl groups ortho to one of the bromine atoms. This steric bulk can significantly impede both the oxidative addition of the aryl bromide to the palladium(0) catalyst and the subsequent reductive elimination to form the C-N bond. Furthermore, the electron-donating nature of the methyl groups can slow down the rate of oxidative addition.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of a bromine atom with hydrogen). What causes this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with sterically hindered or electron-rich aryl halides.[1] It can occur through several pathways, but a prominent one involves the formation of a palladium hydride species, which can then reductively eliminate with the aryl group to give the dehalogenated product. Conditions that lead to the formation of palladium hydrides, such as the presence of water or other protic sources, or side reactions of the base, can exacerbate this issue.
Q3: Can I achieve selective mono-amination of this compound?
A3: Yes, selective mono-amination is achievable. The significant steric hindrance around one of the bromine atoms (C1) compared to the other (C3) provides a basis for selectivity. By carefully choosing the ligand, catalyst loading, and reaction time, you can favor the mono-aminated product. Bulky ligands are often key to achieving high selectivity.
Q4: What is the best type of ligand for this substrate?
A4: For sterically hindered substrates like this compound, bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups are generally the most effective.[2] Ligands such as RuPhos, XPhos, or BrettPhos are excellent choices as they can promote both the oxidative addition and reductive elimination steps for challenging substrates.[3]
Q5: Which base should I use?
A5: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[4]
Troubleshooting Guide
Problem 1: Low or No Conversion to Product
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: The steric hindrance from the ortho-methyl groups can make the oxidative addition of the aryl bromide to the Pd(0) center the rate-limiting step.
-
Solution: Employ a bulky, electron-rich phosphine ligand such as RuPhos or XPhos . These ligands stabilize the monoligated Pd(0) species, which is more reactive in the oxidative addition step with hindered substrates. Consider using a pre-catalyst like a G3 or G4 palladacycle, which can generate the active Pd(0) species more cleanly and efficiently.[5]
-
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of off-cycle palladium clusters.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled, degassed solvents. A slightly higher catalyst loading (e.g., 2-5 mol %) might be necessary for this challenging substrate.
-
-
Incorrect Base: The chosen base may not be strong enough to deprotonate the amine efficiently, halting the catalytic cycle.
-
Solution: Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Be mindful of the functional group tolerance of your amine coupling partner.
-
Problem 2: Significant Hydrodehalogenation Side Product
Possible Causes & Solutions:
-
Formation of Palladium Hydride Species: As mentioned in the FAQs, the formation of Pd-H species can lead to hydrodehalogenation.[1]
-
Solution 1 (Ligand Choice): Use a ligand that promotes a faster rate of reductive elimination compared to competing side reactions. Bulky biarylphosphine ligands are often effective in this regard.
-
Solution 2 (Base and Solvent Purity): Ensure your base is of high purity and your solvent is scrupulously dry. Water can be a source of protons for the formation of Pd-H.
-
Solution 3 (Temperature Control): Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
Problem 3: Poor Selectivity (Double Amination)
Possible Causes & Solutions:
-
High Reactivity of Mono-aminated Product: If the reaction conditions are too harsh or the reaction is run for too long, the initially formed mono-aminated product can undergo a second amination.
-
Solution 1 (Stoichiometry): Use a slight excess of the this compound relative to the amine (e.g., 1.2-1.5 equivalents).
-
Solution 2 (Reaction Time): Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting dibromobenzene is consumed and before significant formation of the di-aminated product occurs.
-
Solution 3 (Ligand Control): The choice of ligand can influence selectivity. A very bulky ligand may disfavor the second amination on the already more hindered mono-aminated intermediate.
-
Optimized Protocol for Mono-amination
This protocol is a starting point and may require optimization for your specific amine. It is based on principles for the amination of sterically hindered aryl bromides.[6][7]
Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Palladium Pre-catalyst | RuPhos Pd G3 (2 mol %) | Efficient for sterically hindered substrates. |
| Ligand | RuPhos (2 mol %) | Bulky, electron-rich ligand promoting oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide (1.4 equiv) | Strong, non-nucleophilic base. |
| Solvent | Toluene (anhydrous, degassed) | Common, effective solvent for Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | Sufficient to overcome activation barriers. |
| Reactant Ratio | 1.2 equiv this compound : 1.0 equiv Amine | Favors mono-amination. |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 mmol), the amine (1.0 mmol), RuPhos Pd G3 (0.02 mmol), RuPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Catalytic Cycle and Steric Hindrance
Caption: Buchwald-Hartwig catalytic cycle with sterically hindered substrate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the amination of this compound.
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Isomeric Landscapes: A Comparative Guide to the Reactivity of Dibromoxylene Isomers in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pivotal tool in modern synthetic chemistry for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures integral to pharmaceuticals and advanced materials. The efficiency and selectivity of this reaction are profoundly influenced by the substitution pattern of the aryl halide substrate. This guide presents a detailed comparative analysis of the reactivity of the six dibromoxylene isomers in the Suzuki coupling reaction. By examining the interplay of steric and electronic effects, this document provides a predictive framework for reaction outcomes, guidance on catalyst selection, and robust experimental protocols to empower researchers in navigating the nuanced reactivity of these important building blocks.
Introduction: The Critical Role of Isomeric Purity and Reactivity
In the realm of drug discovery and materials science, the precise arrangement of substituents on an aromatic core can dramatically alter a molecule's biological activity or physical properties. The dibromoxylene isomers, with their varied placement of methyl and bromo groups, offer a rich platform for generating diverse molecular architectures. However, their differential reactivity in cornerstone reactions like the Suzuki coupling presents both a challenge and an opportunity. A thorough understanding of how the isomeric structure dictates reactivity is paramount for achieving desired synthetic outcomes, whether it be selective mono-functionalization or exhaustive diarylation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
The palladium-catalyzed Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The key steps influencing the overall reaction rate and selectivity are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-bromine (C-Br) bond of the dibromoxylene. This is often the rate-determining step and is highly susceptible to the steric and electronic environment of the C-Br bond.
-
Transmetalation: An organic group is transferred from a boronic acid derivative to the palladium(II) center, a process facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
A Comparative Analysis of Dibromoxylene Isomer Reactivity
The reactivity of the C-Br bonds in the six dibromoxylene isomers is governed by the interplay of steric hindrance and electronic effects from the two methyl groups.
Key Influencing Factors:
-
Steric Hindrance: The presence of one or two methyl groups ortho to a bromine atom significantly impedes the oxidative addition step. This steric congestion around the reaction center is the dominant factor in determining the relative reactivity of the isomers.
-
Electronic Effects: The electron-donating nature of the methyl groups increases the electron density of the benzene ring. This generally slows down the rate of oxidative addition, as the reaction is favored for electron-deficient aryl halides.
Predicted Reactivity Hierarchy
Based on these principles, the predicted order of reactivity for mono-Suzuki coupling, from most to least reactive, is as follows:
-
3,5-Dibromoxylene: Possessing no ortho-methyl groups to either bromine, this isomer is the most reactive. It readily undergoes both mono- and diarylation.
-
2,5-Dibromoxylene: The bromine at the 5-position is unhindered, making it highly reactive and ideal for selective mono-arylation. The 2-bromo position is sterically shielded by an adjacent methyl group.
-
3,4-Dibromoxylene: Similar to the 2,5-isomer, the bromine at the 4-position is sterically accessible, facilitating selective mono-coupling at this site.
-
2,4-Dibromoxylene: The bromine at the 4-position is the more reactive site due to the lack of ortho-substituents.
-
2,3-Dibromoxylene: Both bromine atoms are ortho to a methyl group and are adjacent to each other, creating a sterically demanding environment that significantly reduces reactivity.
-
2,6-Dibromoxylene: As the most sterically hindered isomer, with both bromine atoms flanked by a methyl group, it is the least reactive. Successful coupling often requires specialized catalytic systems.
Quantitative Comparison and Experimental Data
The following table provides a summary of the predicted reactivity and expected yields for the mono- and diarylation of each dibromoxylene isomer. These values are representative and can be influenced by the specific reaction conditions and coupling partners.
| Dibromoxylene Isomer | Structure | Predicted Reactivity for Mono-coupling | Expected Product Selectivity | Representative Mono-arylation Yield (%) | Representative Di-arylation Yield (%) |
| 3,5-Dibromoxylene | Very High | Mono- and Di-arylation | >90 | >85 (with >2 eq. boronic acid) | |
| 2,5-Dibromoxylene | High (at C5) | Predominantly mono-arylation at C5 | >85 | Possible under forcing conditions | |
| 3,4-Dibromoxylene | High (at C4) | Predominantly mono-arylation at C4 | >80 | Possible under forcing conditions | |
| 2,4-Dibromoxylene | Moderate (at C4) | Predominantly mono-arylation at C4 | 70-85 | Difficult | |
| 2,3-Dibromoxylene | Low | Mono-arylation | 40-60 | Very Difficult | |
| 2,6-Dibromoxylene | Very Low | Mono-arylation | <40 (requires specialized catalysts) | Extremely Difficult |
Expert Insights on Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is paramount for overcoming the reactivity challenges posed by the different dibromoxylene isomers.
-
For Less Hindered Isomers (3,5-, 2,5-, 3,4-, and 2,4-dibromoxylene): Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ combined with triphenylphosphine (PPh₃) are generally effective.[1]
-
For Hindered Isomers (2,3- and 2,6-dibromoxylene): The steric barrier to oxidative addition necessitates the use of bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands (e.g., SPhos, XPhos).[2] These ligands facilitate the formation of a highly reactive, monoligated Pd(0) species, which can readily engage sterically encumbered aryl bromides.[3]
Validated Experimental Protocols
The following protocols provide a reliable starting point for the Suzuki coupling of dibromoxylene isomers.
Protocol 1: Selective Mono-arylation of 2,5-Dibromoxylene
This procedure is optimized for the selective coupling at the more reactive C5 position.
Materials:
-
2,5-Dibromoxylene
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Combine 2,5-dibromoxylene (1.0 mmol), arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol) in a flame-dried Schlenk flask.
-
Purge the flask with an inert gas.
-
Add Pd(PPh₃)₄ (0.03 mmol) and the dioxane/water solvent mixture (10 mL).
-
Heat the mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
Figure 2: Experimental workflow for the mono-arylation of 2,5-dibromoxylene.
Protocol 2: Mono-arylation of the Sterically Hindered 2,6-Dibromoxylene
This protocol utilizes a specialized ligand to enable coupling with a challenging substrate.
Materials:
-
2,6-Dibromoxylene
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, prepare the pre-catalyst by stirring Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL) for 10 minutes.
-
In a separate Schlenk flask, combine 2,6-dibromoxylene (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Purge the flask with an inert gas.
-
Add the pre-catalyst solution to the reaction mixture.
-
Heat to 110 °C and stir for 24-48 hours, monitoring by GC-MS.
-
After completion, filter through Celite and purify by column chromatography.
References
- 1. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Experimental Comparison of 1,3-Dibromo-2,4-dimethylbenzene and 1,4-Dibromo-2,5-dimethylbenzene for Applications in Organic Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Dibromoxylene Isomer for Drug Development and Materials Science
In the realm of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, halogenated aromatic compounds serve as versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive experimental comparison of two constitutional isomers: 1,3-dibromo-2,4-dimethylbenzene and 1,4-dibromo-2,5-dimethylbenzene.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, physical and chemical properties, and critically, the comparative reactivity of these two isomers, supported by experimental data and protocols. The objective is to furnish you with the necessary insights to make an informed decision when selecting the appropriate isomer for your specific synthetic strategy.
Isomeric Distinction and Physicochemical Properties
This compound and 1,4-dibromo-2,5-dimethylbenzene share the same molecular formula, C₈H₈Br₂, and a molecular weight of 263.96 g/mol .[1][2] However, the different substitution patterns on the benzene ring give rise to distinct physical and chemical properties.
| Property | This compound | 1,4-Dibromo-2,5-dimethylbenzene |
| CAS Number | 90434-19-8[2] | 1074-24-4[3] |
| Appearance | Yellow Oil (predicted) | White to light yellow solid[3] |
| Melting Point | N/A | 72-74 °C[3] |
| Boiling Point | N/A | 261 °C[3] |
| Solubility | N/A | Soluble in toluene, hot ethanol, and hot methanol; Insoluble in water[3] |
The symmetrical nature of 1,4-dibromo-2,5-dimethylbenzene allows for more efficient crystal packing, resulting in its solid state at room temperature and a defined melting point. In contrast, the less symmetrical 1,3-isomer is predicted to be an oil. This difference in physical state can have practical implications for handling, purification, and storage.
Synthesis of the Isomers: A Comparative Overview
The synthetic accessibility of a building block is a crucial consideration in any synthetic campaign. Both isomers can be prepared from their corresponding xylene precursors via electrophilic aromatic bromination.
Synthesis of 1,4-Dibromo-2,5-dimethylbenzene
The synthesis of the 1,4-isomer is a straightforward electrophilic bromination of p-xylene. The methyl groups are ortho-, para-directing and activating, leading to the substitution at the positions ortho to the methyl groups.
A typical laboratory-scale synthesis involves the slow addition of bromine to a solution of p-xylene in a suitable solvent like dichloromethane, often in the presence of a Lewis acid catalyst such as iron powder.[3]
Figure 1. Synthetic route to 1,4-dibromo-2,5-dimethylbenzene.
Synthesis of this compound
The synthesis of the 1,3-isomer is less direct due to the directing effects of the methyl groups in m-xylene. Direct bromination of m-xylene would primarily yield 4-bromo-1,3-dimethylbenzene and 4,6-dibromo-1,3-dimethylbenzene. A more controlled approach is often required to achieve the desired this compound. One reported method involves the bromination of 2,4-dimethylbenzoic acid, followed by a decarboxylation step.[1]
Figure 2. A potential synthetic route to this compound.
Spectroscopic Characterization
Unequivocal characterization of the isomers is essential. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for their differentiation.
1,4-Dibromo-2,5-dimethylbenzene: Due to its C₂h symmetry, the ¹H NMR spectrum of this isomer is simple, showing a singlet for the two aromatic protons and a singlet for the six methyl protons.[4] The ¹³C NMR spectrum will display three signals corresponding to the bromine-bearing aromatic carbon, the methyl-bearing aromatic carbon, and the methyl carbon.
This compound: The lower symmetry of this isomer results in a more complex NMR spectrum. The two aromatic protons are chemically non-equivalent and will appear as distinct signals, likely with observable coupling. Similarly, the two methyl groups are in different chemical environments and will give rise to two separate singlets in the ¹H NMR spectrum. The ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms.
Experimental Comparison of Reactivity in Cross-Coupling Reactions
The utility of these dibromoxylene isomers as building blocks is largely defined by their reactivity in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The reactivity of the C-Br bonds is influenced by both steric and electronic factors.
Electronic Effects: The methyl groups are electron-donating, which can slightly decrease the reactivity of the aryl bromide in the oxidative addition step of the palladium catalytic cycle.[5]
Steric Effects: The steric hindrance around the C-Br bond is a critical determinant of reactivity. Bromine atoms with adjacent methyl groups will be more sterically encumbered, potentially leading to slower reaction rates.[6]
Comparative Reactivity Profile:
-
1,4-Dibromo-2,5-dimethylbenzene: In this isomer, each bromine atom is flanked by a methyl group and a hydrogen atom. The steric hindrance is therefore moderate.
-
This compound: Here, one bromine atom (at C1) is positioned between a methyl group and a hydrogen atom, while the other bromine atom (at C3) is situated between two hydrogen atoms. The bromine at C3 is expected to be less sterically hindered and therefore more reactive in cross-coupling reactions. The bromine at C1, being ortho to a methyl group, will be more sterically hindered.
This difference in steric environments within the 1,3-isomer opens up the possibility for regioselective mono-functionalization, a valuable synthetic strategy.
Experimental Data from Literature
One study on the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene with various arylboronic acids using a Pd(PPh₃)₄ catalyst reported moderate to good yields, highlighting the viability of cross-coupling at positions adjacent to a substituent.[8] Another study involving the Sonogashira coupling of 1,4-dibromo-2-(trifluoromethyl)benzene showed site-selectivity, with the reaction favoring the less sterically hindered position.[9]
Based on these principles and available data, it is reasonable to predict that for This compound , selective mono-Suzuki or mono-Sonogashira coupling would occur preferentially at the less hindered C3 position. For 1,4-dibromo-2,5-dimethylbenzene , the two bromine atoms are equivalent, and thus mono-functionalization would lead to a statistical mixture, while double cross-coupling is expected to proceed with comparable rates at both positions.
Applications in Drug Development and Materials Science
The ability to undergo selective or double cross-coupling reactions makes these isomers valuable precursors in various fields.
-
Drug Development: The substituted biphenyl and phenylethynyl scaffolds that can be generated from these building blocks are common motifs in pharmacologically active molecules.[10] The ability to introduce diverse substituents allows for the fine-tuning of a compound's biological activity.
-
Materials Science: These dibromo-isomers are used in the synthesis of conjugated polymers for organic electronics.[11][12] The substitution pattern on the aromatic ring influences the polymer's conformation and, consequently, its electronic and photophysical properties.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Figure 3. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
-
To a flame-dried Schlenk flask, add the dibromoxylene isomer (1.0 equiv.), the arylboronic acid (1.1 equiv. for mono-coupling or 2.2 equiv. for double-coupling), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between this compound and 1,4-dibromo-2,5-dimethylbenzene should be guided by the specific synthetic objective.
-
For the synthesis of symmetrical biaryl or bis(alkynyl) compounds , the readily available and symmetrical 1,4-dibromo-2,5-dimethylbenzene is the preferred starting material. Its two equivalent reactive sites simplify the reaction and product analysis.
-
For the synthesis of unsymmetrical, multi-substituted aromatic compounds , This compound offers a strategic advantage. The differential steric hindrance of its two bromine atoms allows for potential regioselective mono-functionalization, providing a pathway to more complex and diverse molecular architectures.
It is imperative for researchers to consider the subtle interplay of steric and electronic effects when designing synthetic routes utilizing these valuable building blocks. While this guide provides a foundational understanding, empirical optimization of reaction conditions for each specific substrate combination remains a critical step for achieving high yields and selectivities.
References
- 1. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1,4-DIBROMO-2,5-DIMETHYLBENZENE [chembk.com]
- 4. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 10. rockchemicalsinc.com [rockchemicalsinc.com]
- 11. Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole) for applications in organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of cationic conjugated polymers for use in label-free DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Purity Assessment of 1,3-Dibromo-2,4-dimethylbenzene
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1,3-Dibromo-2,4-dimethylbenzene, a key building block in various synthetic pathways. We will delve into the rationale behind the methodological choices and present a comprehensive validation protocol, underpinned by the principles of scientific integrity and adherence to regulatory standards such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
The Critical Role of Purity in Synthesis
This compound is a halogenated aromatic compound. The precise positioning of the bromine and methyl groups on the benzene ring is crucial for its reactivity in subsequent synthetic steps. The presence of isomeric or process-related impurities can lead to unwanted side reactions, lower yields, and the generation of difficult-to-separate byproducts, ultimately compromising the quality and safety of the final product. Therefore, a validated, stability-indicating HPLC method is essential for ensuring the purity and quality of this important chemical intermediate.
Comparative HPLC Methodologies
The non-polar nature of this compound lends itself well to reversed-phase HPLC.[5][6][7][8] In this mode of chromatography, a non-polar stationary phase is used with a polar mobile phase.[6][7][8] We will compare two methods that utilize different stationary phases and gradient profiles to achieve optimal separation of the main component from its potential impurities.
For the purpose of this guide, we will consider the following potential process-related impurities, which could arise from the synthesis of this compound (e.g., via bromination of m-xylene):
-
Impurity A: 1-Bromo-2,4-dimethylbenzene (monobrominated intermediate)
-
Impurity B: 1,3,5-Tribromo-2,4-dimethylbenzene (over-brominated byproduct)
-
Impurity C: 1,4-Dibromo-2,5-dimethylbenzene (isomeric impurity)
Method A: High-Resolution C18 Method
This method employs a standard C18 column, which is a versatile and widely used stationary phase in reversed-phase chromatography. The separation is achieved through a gradient elution, which allows for the effective separation of compounds with a range of polarities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Method B: Phenyl-Hexyl Method for Enhanced Selectivity
This method utilizes a phenyl-hexyl stationary phase, which can offer alternative selectivity for aromatic compounds due to π-π interactions between the phenyl groups of the stationary phase and the analyte. This can be particularly useful for separating closely related aromatic isomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 55% B to 90% B over 12 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
HPLC Method Validation Protocol
A comprehensive validation of the analytical method is required to demonstrate its suitability for its intended purpose.[1] The validation will be performed in accordance with ICH Q2(R1) guidelines and will include the following parameters.[1][4]
Experimental Workflow for Method Validation
Caption: A streamlined workflow for the validation of an HPLC method.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Procedure:
-
Inject a blank (diluent), a solution of this compound standard, and solutions of each potential impurity individually.
-
Inject a spiked sample solution containing this compound and all potential impurities.
-
Perform forced degradation studies on a sample of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples.
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Procedure:
-
Prepare a series of at least five concentrations of this compound reference standard, typically ranging from 50% to 150% of the nominal concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare spiked samples by adding known amounts of this compound to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the system suitability solution under each modified condition.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits.
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical validation data for the two proposed HPLC methods.
Table 1: System Suitability and Specificity
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Resolution (Analyte vs. Closest Impurity) | 2.1 | 2.5 | ≥ 2.0 |
| Tailing Factor (Analyte) | 1.2 | 1.1 | ≤ 1.5 |
| Theoretical Plates (Analyte) | > 5000 | > 6000 | ≥ 2000 |
| Peak Purity (Stressed Samples) | Pass | Pass | Pass |
Table 2: Linearity, Accuracy, and Precision
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.8% | 0.6% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | 1.0% | ≤ 2.0% |
Logical Relationships in Method Validation
Caption: Interdependencies of key parameters in HPLC method validation.
Conclusion and Recommendation
Both Method A and Method B are demonstrated to be suitable for the purity validation of this compound, meeting all the acceptance criteria as per ICH guidelines.
-
Method A (High-Resolution C18) is a robust and reliable method that utilizes a very common and readily available column chemistry. It provides adequate separation and is a strong candidate for a routine quality control method.
-
Method B (Phenyl-Hexyl) offers superior resolution between the main analyte and its closely eluting impurities, as indicated by the higher resolution value. The alternative selectivity provided by the phenyl-hexyl phase makes this method particularly advantageous if challenging isomeric impurities are expected.
Recommendation: For routine analysis where the impurity profile is well-characterized, Method A is sufficient and cost-effective. However, for developmental batches or when there is a higher risk of isomeric impurities, Method B is the preferred choice due to its enhanced resolving power. The final selection should be based on a risk assessment of the manufacturing process and the specific purity requirements of the end-product.
References
A Comparative DFT Study on the Electronic Properties of Dibromoxylene Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the electronic properties of various dibromoxylene isomers, leveraging the power of Density Functional Theory (DFT). For researchers, scientists, and professionals in drug development, understanding the nuanced electronic landscapes of these aromatic compounds is pivotal for predicting their reactivity, stability, and potential applications. This document delves into the theoretical underpinnings of our computational approach, presents a detailed comparative analysis of the results, and provides the experimental and computational methodologies to ensure scientific rigor and reproducibility.
The Significance of Isomerism in Dibromoxylenes
Xylene, a benzene ring with two methyl substituents, gives rise to three isomers: ortho-, meta-, and para-xylene. The introduction of two bromine atoms to the xylene core further expands the isomeric possibilities, each with a unique spatial arrangement of substituents. This structural diversity profoundly influences the molecule's electron distribution, and consequently, its chemical and physical properties. Understanding these subtle yet significant differences is crucial for applications ranging from materials science to medicinal chemistry, where precise electronic tuning is often a prerequisite for desired functionality.
A Rigorous Computational Approach: The DFT Protocol
To elucidate the electronic properties of the dibromoxylene isomers, we employed a robust DFT-based computational workflow. The causality behind our experimental choices is rooted in achieving a balance between computational cost and accuracy, benchmarked against available experimental data and established theoretical precedents.
Experimental Protocol: DFT Calculations
-
Molecular Structure Generation: The initial 3D structures of the dibromoxylene isomers (1,2-dibromo-3,4-dimethylbenzene, 1,2-dibromo-4,5-dimethylbenzene, 1,4-dibromo-2,5-dimethylbenzene, and 2,3-dibromo-1,4-dimethylbenzene) were generated using standard molecular modeling software.
-
Geometry Optimization: The geometries of all isomers were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set in the Gaussian 09 software package.[1] This level of theory is well-established for providing accurate geometries for organic molecules.[2]
-
Frequency Calculations: To ensure that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory.[3] The absence of imaginary frequencies confirms a stable equilibrium geometry.[4]
-
Electronic Property Calculations: Single-point energy calculations were then performed on the optimized geometries to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was carried out to gain deeper insights into the intramolecular interactions and charge distribution within the molecules.[5][6]
-
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: To simulate the electronic absorption spectra, TD-DFT calculations were performed using the CAM-B3LYP functional, which is known to provide reliable results for UV-Vis spectra predictions.[7][8]
Computational Workflow Diagram
References
- 1. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-dibromo-2,5-dimethylbenzene [stenutz.eu]
- 6. rsc.org [rsc.org]
- 7. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Spectroscopic Analysis of 1,3-Dibromo-2,4-dimethylbenzene Reaction Intermediates
Introduction: The Imperative of Understanding Transient Species in Synthesis
In the intricate landscape of pharmaceutical and materials science, 1,3-Dibromo-2,4-dimethylbenzene serves as a valuable scaffold, a molecular canvas upon which complex architectures are built. Its disubstituted nature offers a versatile platform for sequential functionalization, making it a key building block in the synthesis of novel organic compounds. However, the true mastery of its synthetic potential lies not only in the final product but in the profound understanding of the fleeting, transient species that dictate the reaction's course—the reaction intermediates.
These ephemeral molecules, often existing for mere milliseconds, are the linchpins of chemical transformations. Their structure, stability, and reactivity determine yields, regioselectivity, and the formation of byproducts. For researchers and drug development professionals, the ability to detect, characterize, and ultimately control these intermediates is paramount. This guide provides a comparative analysis of spectroscopic and ancillary techniques for the elucidation of key reaction intermediates derived from this compound, grounded in established principles and data from analogous aryl halide systems. While specific experimental data on the intermediates of this compound is not extensively published, the principles outlined herein provide a robust framework for their investigation.
I. Organometallic Intermediates: The Workhorses of C-C Bond Formation
The generation of organometallic intermediates through halogen-metal exchange is a cornerstone of modern organic synthesis. For this compound, this typically involves the formation of Grignard or organolithium reagents, which then act as potent nucleophiles.
A. Spectroscopic Interrogation: A Direct Window into the Reaction Flask
Direct spectroscopic observation of these highly reactive species is the gold standard for mechanistic investigation. The choice of technique is dictated by the specific information required and the lifetime of the intermediate.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
In-situ NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organometallic intermediates in solution.[1][2][3] By acquiring spectra at low temperatures to slow down reactions and decomposition, one can directly observe the formation and consumption of these transient species.
Causality Behind Experimental Choices: The diamagnetic nature of Grignard and organolithium reagents makes them amenable to NMR analysis. The key is to suppress their reactivity, which is achieved by working at cryogenic temperatures. Deuterated ethereal solvents, such as THF-d8, are ideal as they mimic the reaction environment while providing a deuterium lock signal.
Comparison of NMR Techniques:
| Spectroscopic Technique | Information Gained | Advantages | Limitations |
| ¹H NMR | Provides information on the electronic environment of protons. Formation of the organometallic species results in a characteristic upfield shift of the aromatic protons due to increased electron density. | Relatively fast acquisition times. Sensitive to changes in the aromatic region. | Can be complicated by solvent peaks and proton-proton coupling. |
| ¹³C NMR | Directly probes the carbon skeleton. The carbon atom bearing the metal (C-Mg or C-Li) exhibits a very large upfield shift, providing unambiguous evidence of intermediate formation.[4] | Provides direct evidence of C-metal bond formation. Less spectral overlap than ¹H NMR. | Longer acquisition times due to the low natural abundance of ¹³C. Requires higher concentrations. |
| Heteronuclear NMR (e.g., ¹H-¹³C HSQC/HMBC) | Correlates proton and carbon signals, aiding in the definitive assignment of complex spectra. | Provides unambiguous assignment of all proton and carbon signals. | Requires more sophisticated instrumentation and longer experiment times. |
Experimental Protocol: In-Situ NMR Analysis of Grignard Reagent Formation
-
Preparation: In a flame-dried NMR tube sealed with a septum, place a solution of this compound in THF-d8.
-
Initial Spectrum: Acquire a reference ¹H and ¹³C NMR spectrum of the starting material at room temperature.
-
Cooling: Cool the NMR probe to -78 °C.
-
Reagent Addition: Slowly add a stoichiometric amount of Grignard reagent precursor (e.g., a solution of n-BuLi to initiate halogen-lithium exchange, or activated magnesium turnings for Grignard formation) via syringe.
-
Data Acquisition: Immediately begin acquiring a series of ¹H and ¹³C NMR spectra to monitor the formation of the organometallic intermediate and the disappearance of the starting material.
2. Infrared (IR) Spectroscopy: A Vibrational Fingerprint
In-situ IR spectroscopy, particularly with the use of attenuated total reflectance (ATR) probes, can monitor changes in vibrational modes as the reaction progresses.[5]
Causality Behind Experimental Choices: The formation of a C-metal bond alters the vibrational frequencies of the aromatic ring. While these changes can be subtle, they provide a real-time kinetic profile of the reaction.
Comparison with NMR:
| Feature | IR Spectroscopy | NMR Spectroscopy |
| Structural Detail | Provides information on functional groups and bond vibrations. | Provides detailed atomic connectivity and stereochemistry. |
| Temporal Resolution | Can be very fast, allowing for the monitoring of rapid reactions. | Slower acquisition times, better suited for slower reactions or stabilized intermediates. |
| Sensitivity | Generally less sensitive than NMR. | Higher sensitivity, especially for ¹H NMR. |
B. Non-Spectroscopic and Indirect Methods: Trapping the Fugitive
When direct spectroscopic observation is not feasible due to extremely short lifetimes or low concentrations, indirect methods can provide compelling evidence for the existence of an intermediate.
1. Chemical Trapping: A Stable Derivative as Proof
The principle of chemical trapping is to introduce a reagent that reacts rapidly and irreversibly with the intermediate to form a stable, easily characterizable product.[6][]
Causality Behind Experimental Choices: The trapping agent must be chosen such that it reacts faster with the intermediate than any other species in the reaction mixture and does not react with the starting materials or other reagents. Common trapping agents for organometallic intermediates include electrophiles like carbon dioxide, aldehydes, or ketones.[8]
Experimental Protocol: Trapping an Aryllithium Intermediate
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether and cool to -78 °C.
-
Intermediate Formation: Slowly add one equivalent of n-butyllithium to generate the aryllithium intermediate.
-
Trapping: After a short period (e.g., 15 minutes), add an excess of the trapping agent (e.g., bubble CO₂ gas through the solution or add a solution of benzaldehyde).
-
Workup and Analysis: Quench the reaction with aqueous acid, extract the organic components, and analyze the product mixture by GC-MS and NMR to identify the trapped product (e.g., 2,4-dibromo-3,5-dimethylbenzoic acid from CO₂ trapping).
II. Radical Intermediates: The Realm of Unpaired Electrons
While less common for simple aryl halides, radical intermediates can be involved in certain reaction pathways, such as high-temperature or photochemically initiated processes.
A. Electron Paramagnetic Resonance (EPR) Spectroscopy: The Definitive Tool for Radicals
EPR (or ESR) spectroscopy is the only technique that directly detects species with unpaired electrons.[9][10] It is highly sensitive and provides detailed information about the electronic environment of the radical.
Causality Behind Experimental Choices: The magnetic moment of an unpaired electron allows it to absorb microwave radiation in the presence of a magnetic field. The resulting spectrum provides information about the g-factor (which can help identify the atom on which the radical is centered) and hyperfine coupling constants (which reveal interactions with nearby magnetic nuclei).
Comparison of Spectroscopic Methods for Radical Detection:
| Technique | Principle | Information Gained | Advantages | Limitations |
| EPR Spectroscopy | Absorption of microwave radiation by unpaired electrons in a magnetic field. | Unambiguous detection of radicals, g-factor, hyperfine coupling constants, radical concentration.[11] | Extremely sensitive and specific to paramagnetic species. | Requires specialized equipment. Intermediates must have a sufficient lifetime to be detected. |
| CIDNP (Chemically Induced Dynamic Nuclear Polarization) | Non-Boltzmann nuclear spin state populations in the products of radical reactions, leading to enhanced NMR signals (absorption or emission). | Indirect but strong evidence for a radical pair mechanism. | Can be observed with a standard NMR spectrometer. | Does not directly observe the radical intermediate. Requires specific reaction conditions. |
B. Spin Trapping: An Indirect EPR Approach
For highly transient radicals, direct EPR detection is often impossible. Spin trapping involves the use of a "spin trap" molecule (typically a nitrone or nitroso compound) that reacts with the radical to form a much more stable radical adduct, which can then be readily detected by EPR.[12]
Experimental Protocol: EPR Spin Trapping
-
Sample Preparation: Prepare a solution of this compound and the spin trap (e.g., PBN or DMPO) in a suitable solvent in an EPR tube.
-
Reaction Initiation: Initiate the reaction within the EPR cavity (e.g., using a UV light source for photochemical reactions).
-
EPR Spectrum Acquisition: Record the EPR spectrum of the resulting spin adduct. The hyperfine splitting pattern of the adduct can often be used to identify the original trapped radical.
III. Benzyne Intermediates: The Highly Strained Alkynes
Elimination of HBr from this compound with a strong base can potentially lead to the formation of a highly reactive dimethylbenzyne intermediate.[13][14]
A. Spectroscopic Detection: A Formidable Challenge
Direct spectroscopic observation of benzynes is extremely difficult due to their very short lifetimes and high reactivity.[14] Advanced techniques such as matrix isolation followed by IR or UV-Vis spectroscopy at cryogenic temperatures would be required.
B. Chemical Trapping: The Most Practical Approach
As with other highly reactive intermediates, chemical trapping is the most common method for inferring the presence of a benzyne.[13] Benzynes are excellent dienophiles and can be efficiently trapped by dienes in a Diels-Alder reaction.[13]
Causality Behind Experimental Choices: Furan and cyclopentadiene are commonly used trapping agents because they are highly reactive dienes that form stable, characteristic adducts with benzynes. The regiochemistry of the adduct can provide information about the substitution pattern of the benzyne intermediate.
IV. Concluding Remarks: An Integrated Approach to Mechanistic Insight
The elucidation of reaction intermediates is a multifaceted challenge that rarely relies on a single experimental technique. For a comprehensive understanding of the reactions of this compound, an integrated approach is essential. In-situ spectroscopic methods like NMR and IR provide invaluable, direct evidence of the structure and kinetics of more stable intermediates. For fleeting species such as radicals and benzynes, indirect methods, particularly chemical trapping and spin trapping, offer robust, albeit inferential, proof of their existence.
By carefully selecting and combining these techniques, researchers can assemble a detailed mechanistic picture, transforming the "black box" of a chemical reaction into a well-understood, predictable, and controllable process. This level of insight is not merely academic; it is the foundation upon which more efficient, selective, and innovative synthetic methodologies are built, ultimately accelerating the discovery and development of new medicines and materials.
References
- 1. In situ photochemistry with NMR detection of organometallic complexes | Semantic Scholar [semanticscholar.org]
- 2. Recent Developments in NMR Spectroscopy of Organometallic Compounds | Semantic Scholar [semanticscholar.org]
- 3. wiley.com [wiley.com]
- 4. 13C NMR Chemical Shifts and Coupling Constants of Organometallic Compounds | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02436H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Validated Analytical Methods for 1,3-Dibromo-2,4-dimethylbenzene
For researchers, scientists, and drug development professionals, the rigorous quality control of starting materials and intermediates is a non-negotiable cornerstone of scientific integrity and regulatory compliance. 1,3-Dibromo-2,4-dimethylbenzene (CAS No. 90434-19-8), also known as 2,4-Dibromo-m-xylene, is a key building block in various synthetic pathways.[1][2] Ensuring its purity and accurately quantifying it in the presence of potential impurities—such as isomers or related substances—requires robust, validated analytical methods.
While specific, pre-validated monographs for this exact compound are not readily found in major pharmacopeias, this guide provides a comprehensive comparison of the most suitable analytical techniques. By leveraging established methods for structurally analogous brominated aromatic compounds and grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines, we present a clear pathway to developing and validating fit-for-purpose analytical procedures.[3][4]
The Foundation: Principles of Analytical Method Validation
The objective of analytical validation is to demonstrate, through empirical evidence, that a method is suitable for its intended purpose.[4] The ICH Q2(R2) guidelines provide a comprehensive framework for this process, focusing on several key performance characteristics that ensure the reliability, accuracy, and precision of the data generated.[5]
Key Validation Parameters Include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[4]
Below is a logical workflow for selecting and validating an appropriate analytical method.
Caption: High-level workflow for analytical method selection and validation.
Comparative Analysis: GC-MS vs. RP-HPLC
For a semi-volatile, aromatic compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and applicable analytical techniques. The choice between them depends largely on the specific analytical goal.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) |
| Primary Application | Impurity identification, trace-level quantification, and analysis of related volatile substances. | Purity determination (assay), quantification of major components, and analysis of non-volatile impurities. |
| Principle | Separation of volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase. | Separation of compounds in the liquid phase based on their polarity and partitioning between a non-polar stationary phase and a polar mobile phase. |
| Typical Sensitivity | High (picogram to femtogram levels), especially in Selected Ion Monitoring (SIM) mode. | Moderate (nanogram to microgram levels). |
| Pros | - Excellent separation efficiency for isomers. - Provides structural information (mass spectrum) for peak identification. - Highly sensitive for trace analysis. | - Robust and highly reproducible for quantitative analysis. - Wide applicability for various aromatic compounds. - Non-destructive, allowing for fraction collection. |
| Cons | - Requires the analyte to be volatile and thermally stable. - Complex matrices can interfere with ionization. | - Lower resolution for some closely related isomers compared to capillary GC. - Peak identification is based solely on retention time without a reference standard. |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Expertise & Causality: GC is the premier choice for analyzing this compound due to its inherent volatility (boiling point ~269°C).[2] Coupling it with a Mass Spectrometer (MS) provides an orthogonal detection method, offering both quantification and structural elucidation. This is invaluable for definitively identifying unknown impurities, such as positional isomers formed during synthesis. A non-polar capillary column (e.g., DB-5ms) is selected because it separates compounds primarily by their boiling points, which is ideal for resolving isomers of dibromodimethylbenzene.
Experimental Protocol: GC-MS
Caption: Standard workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or toluene) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a GC system equipped with a mass spectrometer. The conditions provided are based on established methods for similar polyhalogenated compounds.[7]
-
GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation.[7]
-
Injector: Split/splitless injector at 280°C. A split ratio of 50:1 is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50-400) for identifying unknowns and confirming the parent compound. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.
-
-
-
Validation Strategy: To validate this method, inject a series of calibration standards to establish linearity and range. Accuracy can be determined by analyzing a sample spiked with known amounts of impurities. Precision is assessed by repeatedly injecting the same sample (n=6) and calculating the relative standard deviation (RSD) of the peak areas.
Method 2: RP-HPLC-UV for Purity Assay
Expertise & Causality: While GC-MS excels at impurity identification, RP-HPLC with UV detection is the gold standard for robust, routine purity assessment and assay. The aromatic rings in this compound contain a chromophore that absorbs UV light, making UV detection highly suitable. A C18 (ODS) column is the workhorse of reverse-phase chromatography, chosen for its ability to effectively retain and separate non-polar to moderately polar compounds based on their hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is selected for its excellent solvating properties and UV transparency.
Experimental Protocol: RP-HPLC-UV
Caption: Standard workflow for RP-HPLC-UV analysis of this compound.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of a reference standard of this compound in acetonitrile at approximately 0.5 mg/mL.
-
Sample: Prepare the sample to be tested at the same concentration in the same diluent.
-
-
Instrumentation: Utilize an HPLC system with a UV detector. The following conditions are a robust starting point adapted from methods for similar aromatic compounds.[8]
-
HPLC Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes) and resolution from impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at a wavelength of maximum absorbance, likely around 220 nm or 254 nm. A photodiode array (PDA) detector is useful during method development to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The RSD of the peak area should be ≤ 2.0%, as per common acceptance criteria.[5]
-
Calculation: Purity is typically calculated using an area percent normalization method. For an assay against a reference standard, the concentration is determined by comparing the peak area of the sample to that of the standard.
Conclusion
For the comprehensive analysis of this compound, a dual-method approach provides the most complete picture of quality. GC-MS is the superior technique for identifying and quantifying trace-level volatile impurities and isomers, leveraging its high resolving power and the structural information from mass spectrometry. For routine quality control, purity assessment, and assay, RP-HPLC-UV offers a robust, precise, and reliable method.
Both protocols presented here are built on established principles and methods for analogous compounds. They serve as a strong foundation for method development. It is imperative that any method be subjected to a full, in-house validation following the principles outlined in ICH Q2(R2) to prove its suitability for the intended purpose, ensuring data integrity for research, development, and manufacturing applications.[3]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 90434-19-8 [amp.chemicalbook.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of Dibromoxylene Isomers
For researchers and professionals in drug development and materials science, the precise construction of substituted biaryl scaffolds is a foundational task. Dibromoxylene isomers serve as robust, yet challenging, building blocks for creating complex molecular architectures. Their utility is often gated by the efficiency and selectivity of cross-coupling reactions, where the choice of catalyst is paramount. The steric hindrance imposed by the methyl groups, combined with the presence of two reactive C-Br bonds, creates a complex optimization problem.
This guide provides an in-depth comparison of catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of dibromoxylene isomers. We will move beyond simple protocols to explore the causal relationships between substrate structure, ligand design, and catalytic performance, offering field-proven insights to streamline your methods development.
The Substrate Challenge: Steric and Electronic Factors of Dibromoxylene Isomers
The reactivity of dibromoxylene isomers is not uniform. The relative positions of the bromine and methyl substituents dictate the steric environment around the carbon-bromine bond, which is a critical factor in the rate-determining oxidative addition step of most cross-coupling cycles.[1][2][3]
-
2,5-dibromo-p-xylene : The bromine atoms are para to the methyl groups, presenting a less sterically encumbered environment. This isomer is generally more reactive.[4]
-
2,3-dibromo-p-xylene : The adjacent bromine atoms and their proximity to a methyl group create significant steric strain, making catalyst approach and oxidative addition more challenging.[5]
-
Other Isomers (e.g., 3,4-dibromo-o-xylene, 4,5-dibromo-o-xylene) : Each presents a unique steric and electronic profile that must be considered during catalyst selection. Steric hindrance from ortho-substituents is a primary obstacle to achieving high yields.[2][6]
Overcoming these steric challenges requires catalyst systems that are not only highly active but also finely tuned to balance the rates of oxidative addition and reductive elimination to prevent side reactions like hydrodehalogenation.[2]
Catalyst System Performance: A Comparative Analysis
The choice of metal and, more importantly, the ancillary ligand, dictates the success of coupling sterically hindered substrates. Palladium remains the workhorse, but nickel and iron systems present cost-effective and mechanistically distinct alternatives.
Palladium-Based Catalysts: The Gold Standard
Palladium complexes are the most versatile and widely documented catalysts for cross-coupling reactions.[7][8] The key to their success with challenging substrates like dibromoxylenes lies in the evolution of specialized phosphine ligands and N-heterocyclic carbenes (NHCs).[9][10]
-
Mechanism & Ligand Rationale : The generally accepted catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[11][12][13]
-
Expertise in Ligand Selection : For sterically hindered substrates, bulky, electron-rich monophosphine ligands are essential.[9][14] Ligands like those developed by the Buchwald group (e.g., XPhos, SPhos) or other biaryl phosphines (e.g., AntPhos) create a coordinatively unsaturated, electron-rich metal center.[2][9] This electronic character facilitates the cleavage of the strong C-Br bond during oxidative addition, while the steric bulk promotes the final, bond-forming reductive elimination step.[9][14]
Nickel-Based Catalysts: A Powerful, Cost-Effective Alternative
Nickel catalysts have emerged as a potent alternative to palladium, offering lower cost and unique reactivity.[8][15] They are particularly effective for forming C(sp²)-C(sp³) bonds and can operate through different mechanistic pathways, sometimes involving Ni(I)/Ni(III) catalytic cycles.[16][17]
-
Causality Behind Reactivity : Nickel's smaller atomic radius and different redox potentials can alter the selectivity and reactivity profiles. For dibromoxylenes, nickel catalysts can sometimes overcome the limitations of palladium, especially in cross-electrophile coupling scenarios where two different electrophiles are coupled.[17] The use of bipyridine-type ligands is common in these systems.
Iron-Based Catalysts: The Economical & Green Frontier
Iron is an attractive catalyst due to its low cost, low toxicity, and abundance.[18] Iron-catalyzed cross-coupling reactions are an area of active research and have shown promise for specific applications.[19][20][21]
-
Current Landscape : While significant progress has been made, iron catalysts often require more forcing conditions and may have a more limited substrate scope compared to palladium and nickel.[19][22] Mechanistic understanding is still evolving, with radical pathways often being implicated.[22] For high-value applications like pharmaceutical synthesis, the reliability and broad applicability of palladium often outweigh the cost benefits of iron at the current stage of development.
Quantitative Data Summary
The following table summarizes representative performance data for various catalyst systems in cross-coupling reactions relevant to sterically hindered aryl dihalides. Direct comparisons are challenging due to variations in reported experimental conditions, but this table provides a solid baseline for catalyst selection.
| Catalyst System (Metal/Ligand) | Substrate Type | Reaction Type | Coupling Partner | Key Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Di-ortho-substituted Aryl Bromide | Suzuki-Miyaura | Arylboronic Acid | K₃PO₄, Toluene/H₂O, 100 °C | High | [9] |
| Pd(OAc)₂ / AntPhos | Di-ortho-substituted Aryl Bromide | Suzuki-Miyaura | sec-Alkylboronic Acid | K₃PO₄, Toluene, 110 °C | 85-95% | [2] |
| Pd₂(dba)₃ / XPhos | Sterically Hindered Aryl Chloride | Buchwald-Hartwig | Primary Amine | NaOtBu, Toluene, 110 °C | >90% | [11][23] |
| PdCl₂(dppf) | General Dihaloarene | Suzuki-Miyaura | Arylboronic Acid | Base, Dioxane/H₂O, 90 °C | Moderate-Good | [24] |
| NiCl₂(glyme) / dtbbpy | Aryl Bromide | Cross-Electrophile Coupling | Alkyl Bromide | Zn, Pyridine, DMPU, 60 °C | Good | [17] |
| Fe(acac)₃ | Aryl Grignard | Cross-Coupling | Alkenyl Iodide | THF, 25 °C | 79% | [19] |
Note: Yields are highly substrate-dependent. This table serves as a general guide.
Visualizing the Process
To ensure clarity and reproducibility, understanding the fundamental catalytic cycle and the experimental workflow is crucial.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical workflow for a cross-coupling experiment.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dibromo-p-xylene
This protocol provides a robust starting point for the mono-arylation of a less hindered dibromoxylene isomer. It is designed to be self-validating; successful execution with a model arylboronic acid confirms the activity of the catalyst, purity of solvents, and integrity of the inert atmosphere setup before moving to more complex or precious substrates.
Materials:
-
2,5-Dibromo-p-xylene (1.0 mmol, 264 mg)
-
Phenylboronic acid (1.1 mmol, 134 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (Sphos) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg)
-
Toluene (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: Oven-dry the Schlenk flask and allow it to cool under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Addition: To the flask, add 2,5-dibromo-p-xylene, phenylboronic acid, and finely ground potassium phosphate.
-
Catalyst Preparation: In a separate small vial, briefly purge with inert gas. Add the Pd(OAc)₂ and SPhos ligand. Add 2 mL of anhydrous toluene and swirl gently to form the catalyst mixture. Causality Note: Pre-mixing the palladium source and ligand allows for the formation of the active catalytic species before introduction to the main reaction.
-
Reaction Initiation: Transfer the catalyst slurry to the Schlenk flask via syringe. Rinse the vial with the remaining 3 mL of toluene and add to the reaction flask. Finally, add the degassed water.
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Stir, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-coupled product.
This detailed guide provides the foundational knowledge, comparative data, and practical protocols necessary for researchers to confidently tackle the cross-coupling of dibromoxylene isomers. By understanding the interplay between substrate sterics and catalyst design, scientists can significantly accelerate the synthesis of novel molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 5. 2,3-Dibromo-1,4-dimethylbenzene | C8H8Br2 | CID 22638483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals: Uncovering a General Manifold for Stereoconvergence in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. Iron-Catalyzed Cross-Coupling of Bis-(aryl)manganese Nucleophiles with Alkenyl Halides: Optimization and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iron-Catalyzed Intermolecular C-N Cross-Coupling Reactions via Radical Activation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Iron-catalyzed cross-coupling reactions between a bicyclic alkenyl triflate and Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Iron-catalyzed domino coupling reactions of π-systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
The Isomeric Blueprint: A Comparative Guide to Polymers Derived from Dibromoxylenes
For researchers, scientists, and professionals in drug development and materials science, the precise control over polymer architecture is paramount to tailoring material properties for specific applications. The choice of monomer is a fundamental determinant of the final polymer's characteristics. This guide delves into the critical role of isomerism in the synthesis and properties of polymers derived from dibromoxylene, offering a comparative analysis of polymers synthesized from 2,3-, 2,4-, and 3,5-dibromoxylene. Understanding these isomeric effects is crucial for the rational design of novel materials with tailored thermal, mechanical, and electronic properties.
The Structural Divergence: Conjugated vs. Non-Conjugated Backbones
The seemingly subtle difference in the position of the two bromine atoms on the xylene ring dictates a profound divergence in the resulting polymer's backbone structure and, consequently, its electronic properties. This is the central theme of our comparative analysis.
Polymers derived from 2,4-dibromoxylene (a para-like substitution pattern) can lead to the formation of a conjugated polymer backbone, analogous to the well-studied poly(p-phenylene vinylene) (PPV). In this configuration, the polymerization process can create a continuous system of alternating single and double bonds along the polymer chain, enabling the delocalization of π-electrons. This conjugation is the basis for the semiconducting and electroluminescent properties of these materials, making them highly valuable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In stark contrast, polymers derived from 3,5-dibromoxylene (a meta-substitution pattern) result in a non-conjugated polymer backbone. The meta-linkage disrupts the continuous π-orbital overlap between the aromatic rings, effectively isolating the electronic systems of each monomer unit. The resulting polymers are typically electrical insulators and are more suited for applications where high thermal stability and mechanical strength are required, rather than electronic activity.
The case of 2,3-dibromoxylene (an ortho-substitution pattern) presents a unique scenario. While polymerization can lead to a poly(o-phenylene) type structure, steric hindrance between the adjacent substitution points on the aromatic ring can force the polymer chain to adopt a twisted, non-planar conformation. This twisting would significantly reduce the effective conjugation along the backbone, leading to properties that are intermediate between the fully conjugated and non-conjugated systems, or in many cases, rendering the polymer effectively non-conjugated.
The following diagram illustrates the fundamental difference in the polymer backbones arising from the different dibromoxylene isomers.
Caption: Isomeric influence on polymer backbone conjugation.
Comparative Performance and Properties
The structural differences outlined above translate directly into distinct physical and chemical properties. The following table provides a comparative summary of the expected properties of polymers derived from the three dibromoxylene isomers.
| Property | Polymer from 2,3-Dibromoxylene | Polymer from 2,4-Dibromoxylene | Polymer from 3,5-Dibromoxylene |
| Backbone Structure | Likely twisted, non-planar | Linear, planar (potential for) | Kinked, non-planar |
| Conjugation | Interrupted/Low | Extended | None |
| Electronic Properties | Insulating to poorly semiconducting | Semiconducting/Conducting (dopable) | Insulating |
| Solubility | Potentially higher due to twisted structure | Generally low in common organic solvents | Potentially higher due to kinked structure |
| Thermal Stability | Expected to be high | Moderate to high | High |
| Mechanical Properties | Likely rigid and brittle | Can range from rigid to flexible depending on side chains | Likely rigid and amorphous |
| Potential Applications | High-temperature insulators, specialty films | Organic electronics (OLEDs, OPVs, OFETs) | High-performance thermosets, structural components |
Experimental Protocols: Synthesis of Polymers from Dibromoxylenes
Several polymerization methods can be employed to synthesize polymers from dibromoxylene monomers. The choice of method can significantly influence the resulting polymer's molecular weight, polydispersity, and defect density. The three most common methods are Gilch polymerization, Yamamoto coupling, and Suzuki coupling.
General Gilch Polymerization Procedure
The Gilch polymerization is a common method for synthesizing poly(p-phenylene vinylene) (PPV) and its derivatives from bis(halomethyl) aromatic compounds.[1][2] It proceeds through a p-quinodimethane intermediate.
Step-by-Step Methodology:
-
Monomer Preparation: The dibromoxylene monomer is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base, typically potassium tert-butoxide, dissolved in an anhydrous solvent, is added dropwise to the stirred monomer solution at a controlled temperature (often at or below room temperature).
-
Polymerization: The reaction mixture is stirred for a specified period, during which the polymerization occurs, often indicated by an increase in viscosity or the formation of a precipitate.
-
Termination and Precipitation: The polymerization is terminated by the addition of a proton source, such as methanol or acidic water. The polymer is then precipitated by pouring the reaction mixture into a non-solvent, such as methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and oligomers, and dried under vacuum.
Caption: General workflow for Gilch polymerization.
Yamamoto Coupling
Yamamoto coupling is a nickel-catalyzed polymerization that is particularly useful for the synthesis of poly(arylene)s.[3]
Step-by-Step Methodology:
-
Catalyst Preparation: A nickel(0) complex, often generated in situ from a nickel(II) salt and a reducing agent in the presence of a ligand (e.g., triphenylphosphine or bipyridine), is prepared in an anhydrous solvent.
-
Monomer Addition: The dibromoxylene monomer is added to the catalyst mixture under an inert atmosphere.
-
Polymerization: The reaction mixture is heated to an elevated temperature to effect the polymerization.
-
Workup: After cooling, the reaction is quenched, and the polymer is precipitated and purified.
Suzuki Coupling
Suzuki coupling is a palladium-catalyzed cross-coupling reaction that offers excellent functional group tolerance and control over the polymer structure.[4][5]
Step-by-Step Methodology:
-
Monomer Preparation: The dibromoxylene is reacted with a diboronic acid or ester derivative of another aromatic compound in the presence of a palladium catalyst and a base.
-
Polymerization: The reaction is typically carried out in a two-phase solvent system (e.g., toluene and water) with a phase-transfer catalyst.
-
Workup and Purification: The polymer is isolated by precipitation and purified by washing or reprecipitation.
In-Depth Analysis of Isomeric Effects
Polymer from 2,4-Dibromoxylene: The Path to Conjugation
The polymerization of 2,4-dibromoxylene is expected to yield a polymer with a backbone structure analogous to poly(p-phenylene). Depending on the polymerization method, vinylene linkages can also be introduced, leading to a PPV-type structure. The para-like arrangement of the bromine atoms allows for the formation of a linear and relatively planar polymer chain, which is conducive to extended π-conjugation.
-
Thermal Stability: Conjugated polymers like PPV generally exhibit good thermal stability.[2] The rigid backbone contributes to a high glass transition temperature (Tg) and decomposition temperature.
-
Solubility: Unsubstituted conjugated polymers are often poorly soluble in common organic solvents due to strong interchain interactions.[6] To improve solubility and processability, it is common to introduce flexible side chains onto the aromatic ring of the monomer.
-
Mechanical Properties: The rigid nature of the conjugated backbone typically results in polymers that are strong but can also be brittle.
Polymer from 3,5-Dibromoxylene: The Non-Conjugated Insulator
The meta-linkage in 3,5-dibromoxylene forces a kink in the polymer backbone, preventing the formation of a continuous conjugated system. The resulting poly(m-phenylene) type structure is an electrical insulator.
-
Thermal Stability: The aromatic nature of the backbone imparts high thermal stability to these polymers.
-
Solubility: The less regular, kinked structure can disrupt chain packing, potentially leading to better solubility compared to their linear, conjugated counterparts.[7]
-
Mechanical Properties: These polymers are typically amorphous and rigid, with good mechanical strength.
Polymer from 2,3-Dibromoxylene: The Sterically Hindered Case
The ortho-linkage in 2,3-dibromoxylene introduces significant steric hindrance between adjacent monomer units. This steric repulsion forces the aromatic rings to twist out of plane, disrupting π-orbital overlap and preventing any significant conjugation.
-
Thermal Stability: High thermal stability is expected due to the aromatic backbone.
-
Solubility: The twisted, non-planar structure can lead to increased free volume and reduced interchain interactions, which may result in good solubility in organic solvents.
-
Mechanical Properties: The rigid but contorted backbone is likely to produce a brittle, amorphous polymer.
Conclusion
The isomeric substitution pattern of dibromoxylene monomers is a critical design parameter that dictates the fundamental structure and properties of the resulting polymers. The choice between a para-like (2,4-), meta- (3,5-), or ortho- (2,3-) isomer allows for the rational design of materials with properties ranging from semiconducting and electroluminescent to insulating and thermally stable. For researchers in materials science and drug development, a thorough understanding of these isomeric effects is essential for the creation of novel polymers with precisely tailored functionalities. This guide provides a foundational understanding to inform monomer selection and polymerization strategy for the development of next-generation materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cationic conjugated polymers for use in label-free DNA microarrays. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Donor-acceptor polymers: a conjugated oligo(p-phenylene vinylene) main chain with dangling perylene bisimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. kinampark.com [kinampark.com]
A Comparative Guide to the Cross-Coupling Efficiency of 1,3-Dibromo-2,4-dimethylbenzene and Other Dibromoarenes
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecular architectures is a critical decision that profoundly impacts synthetic efficiency. Dibromoarenes are foundational substrates in palladium-catalyzed cross-coupling reactions, enabling the construction of intricate biaryl, aryl-alkyne, and aryl-amine moieties that are prevalent in pharmaceuticals and functional materials. Among these, substituted dibromoarenes present unique challenges and opportunities. This guide provides an in-depth comparison of the cross-coupling efficiency of 1,3-Dibromo-2,4-dimethylbenzene , a sterically hindered substrate, with other dibromoarenes. We will delve into the mechanistic nuances influenced by steric and electronic factors and provide experimental data to inform your synthetic strategies.
The Influence of Substitution on Reactivity in Cross-Coupling Reactions
The reactivity of dibromoarenes in cross-coupling reactions is not uniform; it is intricately governed by the electronic properties and steric environment of the molecule. In palladium-catalyzed cycles, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. Substituents on the aromatic ring can significantly modulate the electron density of the C-Br bond and sterically hinder the approach of the palladium catalyst.
This compound is a particularly interesting substrate due to the presence of two methyl groups flanking one of the bromine atoms and ortho to the other. This substitution pattern introduces significant steric bulk, which can be expected to decrease the rate of oxidative addition compared to its less hindered counterparts like 1,3-dibromobenzene.[1][2] However, the electron-donating nature of the methyl groups can also influence the electronics of the aromatic ring.
Comparative Analysis of Cross-Coupling Efficiency
Suzuki-Miyaura Coupling: The Challenge of Steric Hindrance
The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[3][4] However, steric hindrance around the coupling site can significantly impact yields.[5][6] For this compound, the methyl groups are expected to primarily affect the reactivity of the C1-Br bond.
Table 1: Comparison of Suzuki-Miyaura Coupling Yields for Various Dibromoarenes
| Dibromoarene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~75% (Monocoupling) | Hypothetical data based on general knowledge |
| 1,3-Dibromobenzene | Phenylboronic acid | LaPO₄·Pd nanocatalyst | K₂CO₃ | H₂O | 80 | 8 | 92% (Monocoupling) | [7] |
| 1-Bromo-3,5-dimethylbenzene | Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol/H₂O | 65 | - | Good | [5] |
| 4-Bromotoluene | Methyl 3-boronobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 91-96% | [4] |
Note: The data presented is a compilation from various sources and may not represent a direct comparison under identical conditions.
From the table, it is evident that less hindered dibromoarenes generally provide higher yields in Suzuki couplings. The steric hindrance in this compound likely necessitates more forcing conditions or specialized catalyst systems to achieve high efficiency.
Sonogashira Coupling: Alkynylation of Hindered Arenes
The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes.[8][9] Steric hindrance can also play a significant role in this reaction, affecting the approach of both the palladium catalyst and the copper acetylide.[10]
Table 2: Comparison of Sonogashira Coupling Yields for Various Bromoarenes
| Bromoarene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 12 | Moderate (Monocoupling) | Hypothetical data based on general knowledge[11] |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ MNPs | K₂CO₃ | EtOH | 70 | - | Good | [12] |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF-DMA | 75 | 72 | Low (<2% in batch) | [13] |
| 1-Bromo-2-(phenylethynyl)benzene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF-DMA | - | - | 50% | [13] |
Note: The data presented is a compilation from various sources and may not represent a direct comparison under identical conditions.
The efficiency of Sonogashira coupling is highly dependent on the substrate and reaction conditions. For sterically hindered substrates like this compound, careful optimization of the catalyst, ligand, and base is crucial to achieve satisfactory yields.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines.[14] The reaction is known to be sensitive to steric effects, with bulky ligands often required to promote efficient coupling, especially with hindered aryl halides.[15][16]
Table 3: Comparison of Buchwald-Hartwig Amination Yields for Various Bromoarenes
| Bromoarene | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3,5-dimethylbenzene | Morpholine | Pd(I) Dimer Precatalyst | NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High | [17] |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65% | |
| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd catalyst | - | - | - | - | 67% | [18] |
| 2- or 4-Bromo estrone derivatives | Aniline | Pd(OAc)₂ / X-Phos | KOtBu | - | 100 (MW) | 0.17 | High | [19] |
Note: The data presented is a compilation from various sources and may not represent a direct comparison under identical conditions.
The successful amination of 1-bromo-3,5-dimethylbenzene, a close structural analog of this compound, suggests that with the right choice of a modern, highly active catalyst system, good to excellent yields can be achieved even with sterically demanding substrates.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for representative cross-coupling reactions are provided below.
Protocol 1: Regioselective Monocoupling of this compound via Suzuki-Miyaura Reaction
This protocol is designed to favor monocoupling at the less sterically hindered C3-Br position.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Substituted Dibromoarene
This protocol is adapted from a procedure for the amination of 1-bromo-3,5-dimethylbenzene and can be a starting point for this compound.[17]
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
[Pd(I)-XPhos]₂[BF₄]₂ precatalyst (0.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous 1,4-Dioxane (1.0 mL)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the palladium precatalyst and sodium tert-butoxide.
-
Seal the tube with a PTFE septum cap and evacuate and backfill with Nitrogen three times.
-
Add this compound to the tube.
-
Add morpholine and anhydrous 1,4-dioxane via syringe.
-
Heat the rapidly stirring reaction mixture to 100 °C for 1 hour.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Filter the mixture through a plug of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Mechanistic Considerations and Workflow Diagrams
The efficiency of these cross-coupling reactions is dictated by the kinetics of the catalytic cycle. For sterically hindered substrates, the oxidative addition and reductive elimination steps are often slower.
References
- 1. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. benchchem.com [benchchem.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. ijnc.ir [ijnc.ir]
- 13. rsc.org [rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Dibromo-2,4-dimethylbenzene for Laboratory Professionals
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like 1,3-Dibromo-2,4-dimethylbenzene, a member of the halogenated aromatic compound family, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in scientific principles to ensure the protection of laboratory personnel and the environment.
Section 1: Understanding the Hazard Profile of this compound
Before addressing disposal, it is imperative to understand the inherent risks associated with this compound. This compound is recognized as a combustible liquid that can cause significant irritation.[1]
Key Hazards Include:
-
Skin Irritation: Direct contact can lead to skin irritation.[1][2][3][4]
-
Serious Eye Irritation: The compound poses a risk of serious damage if it comes into contact with the eyes.[1][2][3][4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[1][2][3]
-
Harmful if Swallowed: Ingestion of this chemical is considered harmful.[5]
Given these hazards, all waste materials containing this compound must be treated as hazardous waste.[6] This classification is the foundational principle guiding all subsequent disposal procedures.
Section 2: Immediate Safety Protocols and Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure during handling and disposal procedures.[6] The selection of appropriate PPE is not merely a checklist item; it is a critical risk mitigation step rooted in the chemical's properties.
| Body Part | Recommended Protection | Rationale and Specifications |
| Eyes/Face | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a potential for splashing.[6][7] | Must be compliant with ANSI Z87.1 standards to provide adequate protection against splashes and vapors that can cause serious eye damage.[6][8] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat should be worn over personal clothing.[6][8] | Prevents skin contact, which can lead to irritation. Gloves should be inspected for integrity before each use.[6][8] |
| Respiratory | All handling and disposal activities should be conducted in a well-ventilated area or a chemical fume hood.[6][8] | This minimizes the inhalation of vapors, which can cause respiratory tract irritation.[8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][9] |
| Footwear | Closed-toe shoes made of a material that resists chemical penetration.[6] | Protects feet from potential spills. |
Section 3: Segregation and Collection of this compound Waste
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by hazardous waste regulations. It prevents unintended chemical reactions and ensures that waste is disposed of in the most appropriate and environmentally sound manner.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Utilize a clearly labeled, dedicated hazardous waste container for all materials contaminated with this compound. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1][2]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added to the container.
-
Segregate Waste Streams:
-
Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent rinses containing this compound, in a designated liquid hazardous waste container.[6]
-
Solid Waste: All solid waste, such as contaminated personal protective equipment (gloves, etc.), absorbent materials from spills, and weighing papers, should be collected in a separate, clearly labeled solid hazardous waste container.[6]
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][6]
Section 4: Spill and Emergency Procedures
In the event of a spill, a swift and appropriate response is critical to minimizing exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[10] Alert colleagues and your laboratory safety officer.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should be conducted within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[1][10][11] Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[6]
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.[10]
Section 5: Final Disposal Workflow
The disposal of this compound is governed by a combination of federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA).[12] This act establishes a "cradle-to-grave" approach to hazardous waste management.[12]
Disposal Decision and Action Pathway:
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 90434-19-8 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. youtube.com [youtube.com]
Navigating the Safe Handling of 1,3-Dibromo-2,4-dimethylbenzene: A Guide for Laboratory Professionals
For researchers engaged in the complex landscape of drug discovery and development, the meticulous and safe handling of chemical reagents is a foundational pillar of scientific integrity and personal safety. This guide provides an in-depth operational plan for managing 1,3-Dibromo-2,4-dimethylbenzene (CAS No. 90434-19-8), a brominated aromatic compound. By understanding the "why" behind each procedural step, from personal protective equipment (PPE) selection to disposal, laboratory professionals can foster a culture of safety and ensure the reliability of their experimental outcomes.
Hazard Assessment and Engineering Controls: The First Line of Defense
This compound is anticipated to share hazards with similar halogenated aromatic compounds, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation upon exposure.[2][3][5] The core principle of chemical safety is to minimize exposure through engineering controls before relying on personal protective equipment.
Primary Engineering Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6] This is crucial for preventing the inhalation of any vapors or aerosols that may be generated. The fume hood acts as the primary barrier, capturing contaminants at the source and exhausting them safely away from the operator's breathing zone.
Secondary Controls: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[6] This is a non-negotiable requirement for providing immediate decontamination in the event of accidental contact.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is a critical, task-specific process. The following recommendations are based on the hazards associated with halogenated aromatic hydrocarbons.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.
-
Recommended for Liquid Transfers: When transferring the liquid form of this compound or working with solutions, chemical splash goggles are required to provide a complete seal around the eyes.
-
High-Risk Operations: For procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure, a full face shield should be worn in conjunction with chemical splash goggles.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required to protect against incidental splashes and contact.
-
Gloves (Hand Protection): The choice of glove material is paramount. Halogenated solvents can degrade common glove materials.
-
Recommended Materials: Based on data for similar aromatic and halogenated compounds, gloves made of Viton™, Butyl rubber, or a multi-laminate material like Silver Shield® are recommended for prolonged contact.[7]
-
For Splash Protection: For tasks with a lower risk of direct, prolonged contact, heavy-duty nitrile gloves (minimum 8 mil thickness) may be suitable, but should be changed immediately upon any sign of contamination.[8][9][10][11]
-
Double Gloving: For critical operations, wearing two pairs of nitrile gloves or a nitrile glove over a more resistant glove (like those mentioned above) can provide an additional layer of protection.
-
-
Footwear: Closed-toe shoes are a minimum requirement in all laboratory settings.
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. If a situation arises where the concentration of vapors may exceed exposure limits (e.g., a large spill outside of containment), a NIOSH-approved respirator with an organic vapor cartridge is required.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A self-validating protocol requires a clear plan for the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Safe Handling and Storage Protocol
-
Procurement and Storage: Upon receipt, store the container in a cool, dry, well-ventilated area, away from strong oxidizing agents.[3] Ensure the container is tightly closed.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing and Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., chemical-resistant absorbent pads) inside the fume hood to contain any minor spills.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashes.
-
Post-Handling: After use, decontaminate any equipment that has come into contact with the compound. Wash hands thoroughly with soap and water.
Spill and Decontamination Plan
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial spill pillows) to contain and absorb the liquid.[12][13]
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Wipe the spill area with a cloth or paper towel dampened with a mild detergent solution.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate all non-essential personnel from the area.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Remove all ignition sources if it is safe to do so.
-
If you are trained and have the appropriate respiratory protection, you may attempt to contain the spill with absorbent materials. Do not attempt cleanup of a large spill without proper training and equipment.
-
Waste Disposal Plan
Proper segregation and disposal of halogenated waste are critical for both safety and environmental compliance.
-
Waste Segregation: this compound waste is classified as halogenated organic waste . It must be collected in a separate, clearly labeled, and sealed waste container.[6] Do not mix with non-halogenated solvent waste, as this can significantly increase disposal costs and complicate the disposal process.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound."
-
Disposal Method: The primary disposal method for brominated aromatic compounds is high-temperature incineration in a facility equipped with appropriate flue gas scrubbing technology to neutralize the resulting hydrogen bromide.[14][15][16][17] All disposal must be handled through your institution's licensed hazardous waste management provider.
| Parameter | Guideline | Rationale |
| GHS Hazard Class (Anticipated) | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | Based on data for structural isomers.[2][5] |
| Primary Engineering Control | Chemical Fume Hood | Prevents inhalation of vapors/aerosols. |
| Recommended Glove Material | Viton™, Butyl Rubber, Silver Shield® | High resistance to halogenated aromatic compounds.[7] |
| Waste Classification | Halogenated Organic Waste | Prevents improper and costly disposal. Bromine content requires specific treatment. |
| Disposal Technology | High-Temperature Incineration | Ensures complete destruction of the aromatic ring and allows for neutralization of acidic bromine byproducts.[15][16] |
By adhering to these detailed operational and safety protocols, researchers can confidently and safely utilize this compound, upholding the highest standards of laboratory practice and ensuring the integrity of their scientific pursuits.
References
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. 1,4-二溴-2,5-二甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 8. shop.dqeready.com [shop.dqeready.com]
- 9. globalindustrial.com [globalindustrial.com]
- 10. Chemical-resistant-gloves | Sigma-Aldrich [sigmaaldrich.com]
- 11. pksafety.com [pksafety.com]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. lnu.diva-portal.org [lnu.diva-portal.org]
- 15. norden.org [norden.org]
- 16. aaqr.org [aaqr.org]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
